4-Amino-N-phenylbenzamide
Description
Properties
IUPAC Name |
4-amino-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDUJPWCGEBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999440 | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-45-6 | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-amino-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Solubility of 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of 4-Amino-N-phenylbenzamide. The information is curated to support research, discovery, and development activities where this compound is of interest. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.
Core Chemical and Physical Properties
This compound, also known as 4'-aminobenzanilide, is an aromatic amide with the chemical formula C₁₃H₁₂N₂O.[1] Its structure consists of a benzamide core with an amino group at the 4-position of the benzoyl ring and an N-phenyl substituent on the amide nitrogen.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 69910 |
| Synonym | 4'-Aminobenzanilide | [1] |
| CAS Number | 17625-83-1 | |
| Molecular Formula | C₁₃H₁₂N₂O | |
| Molecular Weight | 212.25 g/mol | [1] |
| Melting Point | 127-131 °C | [2][3] |
| Boiling Point | 308.6±25.0 °C (Predicted) | [2][3] |
Note: The boiling point is a predicted value as thermal decomposition may occur before boiling under atmospheric pressure.
Spectral Data Analysis
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | s | 1H | -NH- (Amide) |
| ~7.80 | d | 2H | Ar-H (ortho to -C=O) |
| ~7.65 | d | 2H | Ar-H (ortho to -NH-) |
| ~7.30 | t | 2H | Ar-H (meta to -NH-) |
| ~7.05 | t | 1H | Ar-H (para to -NH-) |
| ~6.60 | d | 2H | Ar-H (meta to -C=O) |
| ~5.70 | s (br) | 2H | -NH₂ (Amino) |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.8 | C=O (Amide) |
| ~152.3 | C-NH₂ |
| ~139.5 | C (quaternary, attached to NH) |
| ~129.5 | C-H (ortho to -C=O) |
| ~128.8 | C-H (meta to -NH-) |
| ~123.5 | C-H (para to -NH-) |
| ~121.0 | C (quaternary, attached to C=O) |
| ~120.5 | C-H (ortho to -NH-) |
| ~113.8 | C-H (meta to -C=O) |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Feature | Predicted Value/Fragment |
| IR (KBr, cm⁻¹) | N-H stretch (amine) | 3400-3200 (two bands) |
| N-H stretch (amide) | ~3300 | |
| C=O stretch (amide) | ~1650 | |
| N-H bend (amide) | ~1550 | |
| C-N stretch | ~1300 | |
| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 213.10 |
| [M+Na]⁺ | m/z 235.08 |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various research and development contexts. Its aromatic nature and the presence of both hydrogen bond donor and acceptor groups influence its solubility in different solvents.
Table 5: Solubility of this compound
| Solvent Class | Representative Solvents | Qualitative Solubility | Quantitative Solubility (μM) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Methanol | Soluble | Data not available |
| Polar Protic | Water, Ethanol | Sparingly Soluble | Data not available |
| Non-Polar | Toluene, Hexane | Poorly Soluble | Data not available |
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4'-Aminobenzanilide | 17625-83-1 [chemicalbook.com]
- 3. 4'-Aminobenzanilide CAS#: 17625-83-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
In-Depth Spectral Analysis of 4-Amino-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the organic compound 4-Amino-N-phenylbenzamide. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental methodologies, and a clear visualization of its synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 1640-1680 | Strong | C=O stretching (amide I) |
| 1590-1620 | Medium | N-H bending (amine) / C=C stretching (aromatic) |
| 1520-1550 | Medium | N-H bending (amide II) |
| 1250-1350 | Medium | C-N stretching (aromatic amine) |
| 800-850 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 212 | 100 | [M]⁺ (Molecular Ion) |
| 120 | Moderate | [C₆H₅CONH₂]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 93 | Moderate | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-nitrobenzoyl chloride and aniline.
Step 1: Synthesis of 4-Nitro-N-phenylbenzamide
-
In a round-bottom flask, dissolve aniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add 4-nitrobenzoyl chloride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a dilute acid (e.g., HCl) and a dilute base (e.g., NaHCO₃) to remove unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4-Nitro-N-phenylbenzamide.
-
The crude product can be purified by recrystallization.
Step 2: Reduction of 4-Nitro-N-phenylbenzamide to this compound
-
Dissolve the synthesized 4-Nitro-N-phenylbenzamide in a suitable solvent like ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield this compound.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer equipped with an EI source is used.
-
Parameters: The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Logical Relationship of Spectral Analyses
Caption: Workflow for structural elucidation using spectroscopy.
Spectroscopic Profile of 4-Amino-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Amino-N-phenylbenzamide, a key chemical intermediate in various synthetic pathways. This document outlines the experimental and predicted ¹H and ¹³C NMR chemical shifts, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure and a general NMR workflow using logical diagrams.
¹H and ¹³C NMR Chemical Shift Data
The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR chemical shifts for this compound. These values are crucial for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.7 | d | 2H | ~8.5 | H-2, H-6 |
| 2 | ~7.6 | d | 2H | ~7.5 | H-2', H-6' |
| 3 | ~7.3 | t | 2H | ~8.0 | H-3', H-5' |
| 4 | ~7.1 | t | 1H | ~7.5 | H-4' |
| 5 | ~6.6 | d | 2H | ~8.5 | H-3, H-5 |
| 6 | ~5.8 | s (br) | 2H | - | -NH₂ |
| 7 | ~10.0 | s | 1H | - | -NH- |
Note: The experimental ¹H NMR data is interpreted from a spectrum found in a supplementary information file. Precise peak picking and integration may vary slightly.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Peak No. | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~166 | C=O |
| 2 | ~151 | C-4 |
| 3 | ~140 | C-1' |
| 4 | ~129 | C-2, C-6 |
| 5 | ~129 | C-3', C-5' |
| 6 | ~124 | C-1 |
| 7 | ~124 | C-4' |
| 8 | ~120 | C-2', C-6' |
| 9 | ~114 | C-3, C-5 |
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
The following outlines a general methodology for acquiring ¹H and ¹³C NMR spectra for benzamide derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for benzamides due to its excellent dissolving power for polar compounds. Deuterated chloroform (CDCl₃) can also be used.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the internal standard (TMS).
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.
General NMR Workflow
The following diagram illustrates the typical workflow for acquiring and analyzing NMR data for a chemical compound.
Caption: A generalized workflow for NMR spectroscopy.
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Amino-N-phenylbenzamide, a key organic molecule with significant applications in medicinal chemistry and materials science. This document outlines the characteristic vibrational modes of its functional groups, presents a detailed table of expected IR absorption peaks, describes standard experimental protocols for obtaining the spectrum, and illustrates the analytical workflow.
Molecular Structure and Functional Groups
This compound (C₁₃H₁₂N₂O) is an aromatic amide possessing several key functional groups that give rise to a characteristic infrared spectrum. The primary structural features include:
-
Primary Aromatic Amine (-NH₂): This group is attached to one of the phenyl rings and exhibits characteristic N-H stretching and bending vibrations.
-
Secondary Amide (-CONH-): This linkage connects the two phenyl rings and is responsible for strong and distinct absorptions, notably the C=O (Amide I) and N-H (Amide II) bands.
-
Aromatic Rings (C₆H₅ and C₆H₄): Both phenyl rings show characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching modes.
Understanding the vibrational behavior of these groups is crucial for the structural elucidation and quality control of this compound.
Predicted Infrared (IR) Spectroscopy Peaks
The following table summarizes the predicted principal infrared absorption peaks for solid-phase this compound. These values are derived from a combination of experimental data from structurally similar compounds, including substituted benzanilides, and established theoretical models for vibrational frequency calculations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium-Strong | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium | N-H Stretching | Secondary Amide (-NH-) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Aromatic Rings |
| 1650 - 1630 | Strong | C=O Stretching (Amide I) | Secondary Amide (-CONH-) |
| 1620 - 1590 | Medium-Strong | N-H Bending | Primary Amine (-NH₂) |
| 1550 - 1520 | Strong | N-H Bending & C-N Stretching (Amide II) | Secondary Amide (-CONH-) |
| 1500 - 1400 | Medium-Strong | C=C In-ring Stretching | Aromatic Rings |
| 1350 - 1250 | Medium | C-N Stretching | Aromatic Amine & Amide |
| 900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Rings |
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality solid-state IR spectrum of this compound can be achieved using two primary methods: Attenuated Total Reflectance (ATR)-FTIR and Potassium Bromide (KBr) Pellet Transmission.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a widely used technique for the analysis of solid and liquid samples with minimal preparation.[1][2]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be meticulously cleaned. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 64 scans are sufficient.
-
Data Processing: After data collection, process the spectrum as needed (e.g., baseline correction).
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.
Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix.
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty pellet holder in the spectrometer's sample compartment and acquire a background spectrum.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the holder and place it in the sample beam of the spectrometer.
-
Spectrum Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the resulting spectrum to correct for any baseline drift or scattering effects.
Visualization of Analytical Workflows
The logical flow of an IR spectroscopic analysis, from sample handling to final interpretation, is a critical aspect of ensuring reliable and reproducible results.
Caption: Workflow for IR Spectroscopic Analysis.
The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic IR absorptions.
Caption: Functional Group and IR Peak Correlation.
References
A Technical Guide to the Physicochemical Properties of 4-Amino-N-phenylbenzamide: Predicted pKa and LogP
For Immediate Release
This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP), key physicochemical parameters for the molecule 4-Amino-N-phenylbenzamide. These properties are critical for researchers, scientists, and drug development professionals in predicting the pharmacokinetic and pharmacodynamic behavior of this compound. This document summarizes computationally predicted values, details the established experimental protocols for their determination, and presents logical workflows through diagrammatic representations.
Predicted Physicochemical Data
Computational models are essential tools in modern drug discovery for the early-stage assessment of a compound's properties. The following table summarizes the available predicted values for the lipophilicity of this compound. The pKa values, which describe the ionization state of the molecule at different pH levels, are influenced by the basic aromatic amine group and the neutral amide group. The LogP value indicates the molecule's lipophilicity and its potential to cross biological membranes.
While numerous advanced computational tools are available for these predictions, including those from ChemAxon, ACD/Labs, and Molinspiration, their specific predicted values for this compound are not publicly available in indexed literature. The value presented is from the widely-used XLogP3 algorithm available through the PubChem database.
| Parameter | Prediction Method/Source | Predicted Value |
| LogP | XLogP3 (PubChem CID: 69910) | 1.9 |
| pKa (basic) | Various (e.g., ChemAxon, ACD/Labs) | Not Publicly Available |
| pKa (acidic) | Various (e.g., ChemAxon, ACD/Labs) | Not Publicly Available |
Note: The XLogP3 value is a computationally derived prediction and should be confirmed with experimental data.
Experimental Protocols for pKa and LogP Determination
Accurate determination of pKa and LogP values relies on standardized experimental procedures. The following sections detail the methodologies most commonly cited for small molecules like this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise and standard method for pKa measurement.[1] It involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or a base).
Methodology:
-
Preparation of Solutions: A sample solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, often with a co-solvent like methanol for sparingly soluble compounds.[1] Standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[2][3] An inert electrolyte solution (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[2]
-
Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[2][3]
-
Titration Procedure: The sample solution is placed in a thermostated vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[3] To remove dissolved CO2, the solution is often purged with nitrogen gas.[2]
-
Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[2] The titration continues until the pH range of interest is fully covered, typically showing a clear inflection point on the titration curve.
-
Data Analysis: The pKa is determined from the titration curve. The inflection point of the curve, where the pH change is most rapid, corresponds to the equivalence point. The pKa is the pH at which half of the compound is ionized.[4] The experiment is typically repeated multiple times (at least three) to ensure reproducibility.[2]
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.[5][6][7]
Methodology:
-
Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[5][8] This prevents volume changes during the experiment.
-
Sample Preparation: A stock solution of the test compound is prepared, often in a solvent like DMSO.[8] A small amount of this stock is added to a mixture of the pre-saturated n-octanol and buffer in a vessel (e.g., a centrifuge tube).[5]
-
Partitioning: The vessel is sealed and agitated (e.g., by shaking or sonicating) for a sufficient time to allow the compound to reach equilibrium between the two phases.[5] This can range from minutes to several hours. The mixture is then centrifuged to ensure complete separation of the two phases.[5]
-
Quantification: The concentration of the compound in each phase (the n-octanol and the aqueous buffer) is accurately measured.[5] This is typically done using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[5]
Visualization of Methodologies
The following diagrams illustrate the logical flow of the experimental protocols and the relationship between the key physicochemical parameters.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. LogP / LogD shake-flask method [protocols.io]
Synthesis of 4-Amino-N-phenylbenzamide from 4-Nitrobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-N-phenylbenzamide, a versatile building block in medicinal chemistry, starting from 4-nitrobenzoyl chloride. The synthesis involves a two-step process: the amidation of 4-nitrobenzoyl chloride with aniline to yield 4-nitro-N-phenylbenzamide, followed by the reduction of the nitro group to afford the final product. This guide details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and experimental workflow.
Synthetic Pathway
The synthesis of this compound from 4-nitrobenzoyl chloride is a well-established two-step process.
Step 1: Amidation
The first step involves the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and aniline. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is typically carried out under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrochloric acid byproduct.[1][2] The product of this step is 4-nitro-N-phenylbenzamide.
Step 2: Reduction
The second step is the reduction of the nitro group of 4-nitro-N-phenylbenzamide to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.[3][4] This step yields the desired product, this compound.
Quantitative Data
The following table summarizes the key quantitative data for the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-Nitro-N-phenylbenzamide | C₁₃H₁₀N₂O₃ | 242.23 | 198-200[2] | 85-95+[1] |
| This compound | C₁₃H₁₂N₂O | 212.25 | 180-181[5] | ~66[5] |
Experimental Protocols
Step 1: Synthesis of 4-Nitro-N-phenylbenzamide (Amidation)
This protocol is based on the Schotten-Baumann reaction conditions.[1][6]
Materials:
-
4-Nitrobenzoyl chloride
-
Aniline
-
Dichloromethane (DCM), anhydrous
-
10% Aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.[6]
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.
-
Slowly add 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution to the reaction mixture.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pure 4-nitro-N-phenylbenzamide.
Step 2: Synthesis of this compound (Reduction)
This protocol utilizes catalytic hydrogenation with palladium on carbon.[4][6]
Materials:
-
4-Nitro-N-phenylbenzamide
-
Ethanol or Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 4-nitro-N-phenylbenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.[6]
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[6]
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[6]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications in Drug Development
Benzamides are a significant class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] The this compound scaffold is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of inhibitors for DNA methylation, which is a promising target in cancer therapy.[7] The primary amino group and the benzamide core provide versatile points for further chemical modification to explore structure-activity relationships and develop novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel 4-Amino-N-phenylbenzamide Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Synthesizing and Evaluating 4-Amino-N-phenylbenzamide Derivatives as Potential Kinase Inhibitors.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have garnered significant attention for their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. One of the most frequently activated signaling pathways in human cancers is the PI3K/Akt/mTOR pathway, making it a prime target for the development of novel anticancer therapeutics. The aberrant activation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a key driver of tumor cell growth, proliferation, and survival.[1][2]
This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on their potential as PI3Kα inhibitors. It details synthetic methodologies, presents key quantitative data for related compounds, and provides in-depth experimental protocols for the biological evaluation of these derivatives.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the core benzamide structure, followed by modifications to introduce the 4-amino group and other desired substituents. A common and efficient route involves the coupling of a substituted benzoic acid or its activated form with a substituted aniline, followed by the reduction of a nitro group to the key amino functionality.
General Synthetic Scheme
A representative synthetic route to the this compound core structure is outlined below. This pathway commences with the acylation of a substituted aniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
References
CAS number and molecular structure of 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-N-phenylbenzamide, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities of its derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.
Chemical Identity and Molecular Structure
This compound is an organic compound featuring a benzamide core structure with an amino group substituent on one phenyl ring and the amide nitrogen linked to another phenyl group.
-
IUPAC Name: this compound
-
PubChem CID: 69910[1]
-
CAS Number: A specific CAS number for the unsubstituted this compound is not consistently reported in major chemical databases. The PubChem Compound ID (CID) 69910 serves as a unique identifier.
-
Canonical SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]
-
InChI Key: QHWDUJPWCGEBTH-UHFFFAOYSA-N[2]
Molecular Structure:
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 212.25 g/mol | PubChem |
| Monoisotopic Mass | 212.09496 Da | [2] |
| XLogP3 (predicted) | 1.9 | [2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 55.1 Ų | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group.
General Synthesis Workflow
The logical flow for the synthesis is outlined in the diagram below.
Caption: General two-step synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-nitrobenzoyl chloride and aniline, followed by catalytic hydrogenation.
Step 1: Synthesis of 4-Nitro-N-phenylbenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred aniline solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, 4-Nitro-N-phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 4-Nitro-N-phenylbenzamide (1.0 equivalent) from Step 1 in ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.[3]
-
Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenation apparatus (e.g., at 45 psi) for several hours.[3]
-
Reaction Monitoring: Monitor the reduction of the nitro group by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the filtrate in vacuo to yield the final product, this compound.[3] Further purification can be achieved by recrystallization if necessary.
Biological Activity of N-Phenylbenzamide Derivatives
While data on the unsubstituted this compound is limited, numerous studies have explored the biological activities of its derivatives, revealing a versatile scaffold for drug development, particularly in antiviral and antiprotozoal applications.
Antiviral Activity
Derivatives of N-phenylbenzamide have demonstrated significant activity against several viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).
Table 1: Anti-EV71 Activity of N-Phenylbenzamide Derivatives Data for 3-amino-4-methoxybenzamide derivatives.
| Compound | EV71 Strain | IC₅₀ (μM) | CC₅₀ (Vero cells, μM) | Selectivity Index (SI) | Reference |
| 1e | SZ-98 (C4) | 5.7 ± 0.8 | 620 | 109 | [4][5] |
| 1e | JS-52-3 (C4) | 12 ± 1.2 | 620 | 52 | [4][5] |
| 1e | H (C2) | 11 ± 1.0 | 620 | 56 | [4][5] |
| 1e | BrCr (A) | 11 ± 0.9 | 620 | 56 | [4][5] |
| Pirodavir (Control) | SZ-98 (C4) | 0.05 ± 0.0 | 31 ± 2.2 | 620 | [4] |
Compound 1e: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide
Proposed Antiviral Mechanisms of Action
Research into N-phenylbenzamide derivatives has suggested multiple potential mechanisms of antiviral action.
One proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication.
Caption: Upregulation of APOBEC3G by an N-phenylbenzamide derivative to inhibit HBV.
Another mechanism involves direct interaction with the virus particle. Studies suggest that some N-phenylbenzamide compounds act as capsid binders, stabilizing the virion and preventing the conformational changes required for uncoating and release of the viral genome into the host cell.[6][7]
Table 2: Anti-CVA9 Activity of N-Phenylbenzamide Derivatives
| Compound | EC₅₀ (μM) | CC₅₀ (A549 cells, μM) | Selectivity Index (SI) | Reference |
| CL213 | 1 | 140 | 140 | [6] |
Compound CL213 is an N-phenylbenzamide derivative.
Antiprotozoal Activity
Derivatives of N-phenylbenzamide have also been investigated as potential agents against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds are thought to act as DNA minor groove binders, particularly targeting the AT-rich kinetoplast DNA (kDNA) of the parasite, which disrupts essential DNA functions and leads to parasite death.[8]
Conclusion
This compound is a valuable chemical entity whose core structure is featured in a variety of biologically active molecules. While comprehensive data on the parent compound is not widely available, its derivatives have shown significant promise as antiviral and antiprotozoal agents. The synthetic accessibility of this scaffold and the diverse mechanisms of action exhibited by its analogues make it a compelling starting point for further research and development in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of the N-phenylbenzamide class of compounds.
References
- 1. This compound | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-aminophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-aminophenyl)benzamide. The information is compiled from available experimental data and predictive models to serve as a foundational resource for its application in research and development.
Chemical Identity and Physical Properties
N-(4-aminophenyl)benzamide, also known as 4'-aminobenzanilide, is an aromatic amide. Its core structure consists of a benzamide group linked to a p-phenylenediamine moiety.
Table 1: General and Physical Properties of N-(4-aminophenyl)benzamide
| Property | Value | Source(s) |
| IUPAC Name | N-(4-aminophenyl)benzamide | [1] |
| Synonyms | 4'-aminobenzanilide, p-aminobenzanilide | [1][2] |
| CAS Number | 17625-83-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | |
| Appearance | Brown solid (predicted) | [2] |
| Melting Point | 127-131 °C | [2][3] |
| Boiling Point | 308.6±25.0 °C (Predicted) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Predicted to be sparingly soluble in other polar protic solvents and poorly soluble in water and non-polar solvents. | |
| pKa | 13.14±0.70 (Predicted) | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of N-(4-aminophenyl)benzamide.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~9.80 | s | 1H | Amide N-H |
| ~7.90 | d | 2H | Ar-H (ortho to C=O) |
| ~7.50 | m | 3H | Ar-H (meta and para to C=O) |
| ~7.35 | d | 2H | Ar-H (ortho to NH-C=O) |
| ~6.60 | d | 2H | Ar-H (ortho to -NH₂) |
| ~5.10 | s (br) | 2H | Amine -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Provisional Assignment | |---|---|---| | ~165.5 | Amide C=O | | ~145.0 | Aromatic C-NH₂ | | ~139.0 | Aromatic C-NH | | ~134.0 | Aromatic C (quaternary, attached to C=O) | | ~131.5 | Aromatic C-H (para to C=O) | | ~128.5 | Aromatic C-H (meta to C=O) | | ~127.5 | Aromatic C-H (ortho to C=O) | | ~122.0 | Aromatic C-H (ortho to NH-C=O) | | ~114.0 | Aromatic C-H (ortho to -NH₂) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3200 | N-H Stretch | Primary Amine (-NH₂) & Amide (N-H) |
| 3080-3010 | C-H Stretch | Aromatic C-H |
| 1680-1640 | C=O Stretch | Amide I band |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1200 | C-N Stretch | Aromatic Amine and Amide |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| 120 | [M - C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of N-(4-aminophenyl)benzamide, adapted from established methodologies for similar compounds.
Synthesis of N-(4-aminophenyl)benzamide
A plausible two-step synthesis involves the amidation of benzoyl chloride with p-nitroaniline, followed by the reduction of the nitro group.
Step 1: Synthesis of N-(4-nitrophenyl)benzamide
-
In a 250 mL round-bottom flask, dissolve p-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of benzoyl chloride (1.05 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)benzamide.
-
Purify the crude product by recrystallization from ethanol to obtain the pure intermediate.
Step 2: Synthesis of N-(4-aminophenyl)benzamide
-
Dissolve the purified N-(4-nitrophenyl)benzamide (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃ until the solution is basic.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure N-(4-aminophenyl)benzamide.
Characterization Methods
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in structural confirmation.
3.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
3.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum. For ESI, positive ion mode is typically used to observe the [M+H]⁺ peak.
3.2.4 Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range is indicative of high purity.
Workflow and Logical Relationships
The synthesis and characterization of N-(4-aminophenyl)benzamide follow a logical experimental workflow.
Caption: Experimental workflow for the synthesis and characterization of N-(4-aminophenyl)benzamide.
References
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical and computational methodologies used to characterize 4-Amino-N-phenylbenzamide, a molecule of interest in medicinal chemistry. This document synthesizes findings from various computational chemistry techniques, including Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, electronic, and thermodynamic properties. It also explores its potential as a drug candidate through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The information is presented to be a valuable resource for researchers engaged in the study and development of novel therapeutic agents based on the benzamide scaffold.
Introduction
This compound belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities, including anticonvulsant and anti-inflammatory properties.[1][2] Computational chemistry offers powerful tools to investigate the molecular properties of such compounds, providing insights that are complementary to experimental data and can guide further research and development. This guide details the application of these computational methods to this compound.
Molecular Structure and Optimization
The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).[3][4] The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement and its interactions with biological targets.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |
| C-N (amide) | 1.36 | - | - |
| C=O (amide) | 1.24 | - | - |
| C-N (amino) | 1.38 | - | - |
| N-H (amide) | 1.01 | - | - |
| N-H (amino) | 1.01 | - | - |
| C-H (aromatic) | 1.08 | - | - |
| C-N-C (amide) | - | 128 | - |
| O=C-N (amide) | - | 123 | - |
| C-C-N (amino) | - | 120 | - |
| Phenyl Ring Torsion | - | - | 30 - 40 |
Note: These are representative values based on DFT calculations for similar benzamide structures. Actual values may vary depending on the computational method and basis set used.
Spectroscopic Analysis
Computational methods are extensively used to predict and interpret various types of spectra, including FT-IR, FT-Raman, NMR, and UV-Vis. These predicted spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.[3]
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the computational method.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| N-H stretch (amino) | 3450, 3350 | Asymmetric and symmetric stretching |
| N-H stretch (amide) | 3300 | Stretching vibration |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds in phenyl rings |
| C=O stretch (amide) | 1650 | Amide I band |
| N-H bend (amide) | 1540 | Amide II band |
| C-N stretch (amide) | 1290 | Amide III band |
| C-C stretch (aromatic) | 1600, 1500, 1450 | Phenyl ring skeletal vibrations |
Note: These are predicted values and may differ from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[4] These predictions are valuable for assigning signals in experimental NMR spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| NH (amide) | ~10.0 | - |
| Ar-H (ortho to C=O) | ~7.8 | ~129 |
| Ar-H (meta to C=O) | ~6.6 | ~113 |
| Ar-H (phenylamino) | 7.0 - 7.4 | 120 - 129 |
| NH₂ (amino) | ~5.8 | - |
| C=O (amide) | - | ~166 |
| C-NH₂ | - | ~152 |
| C (ipso, attached to NH) | - | ~139 |
| C (ipso, attached to C=O) | - | ~125 |
Note: These are predicted values based on structurally analogous compounds.[5]
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This analysis helps in understanding the electronic transitions, such as π → π* and n → π*, which are responsible for the molecule's absorption of UV and visible light.[6]
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[7][8] A smaller gap suggests higher reactivity.
Table 4: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.0 eV |
| Ionization Potential | 5.5 eV |
| Electron Affinity | 1.5 eV |
Note: Values are approximations based on DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is important for predicting how the molecule will interact with other molecules, including biological receptors.[9]
Nonlinear Optical (NLO) Properties
Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule.[10] It describes charge transfer interactions between filled donor and empty acceptor orbitals, which contribute to the stability of the molecule.[4][7]
Mulliken Population Analysis
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule.[11][12] This information is useful for understanding the molecule's polarity and electrostatic interactions. However, it's known to be highly dependent on the basis set used.[13]
Thermodynamic Properties
The thermodynamic properties of a molecule, such as its heat capacity, entropy, and Gibbs free energy, can be calculated from the vibrational frequencies. These properties are important for understanding the molecule's stability and behavior at different temperatures.
Table 5: Predicted Thermodynamic Properties of this compound at 298.15 K
| Property | Predicted Value |
| Heat Capacity (C_v) | ~45 cal/mol·K |
| Entropy (S) | ~100 cal/mol·K |
| Gibbs Free Energy (G) | Varies with reference state |
Note: These are representative values and depend on the computational method.
Drug-Likeness and Molecular Docking
ADMET and Drug-Likeness
Computational tools can predict the ADMET properties of a molecule, which are crucial for its development as a drug.[14] Properties such as solubility, permeability, and potential toxicity are evaluated. Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound.[2][15]
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to a biological target, such as a protein or enzyme.[14][15] This information is vital for understanding the molecule's mechanism of action and for designing more potent drugs. For instance, derivatives of this compound have been studied as potential inhibitors for various enzymes.[14]
Experimental and Computational Protocols
Computational Details
The computational studies cited in this guide typically employ the Gaussian suite of programs.[3] Geometry optimization and frequency calculations are often performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[3][6] NBO analysis is performed using the NBO 3.1 program as implemented in the Gaussian package.
Spectroscopic Measurements
-
FT-IR and FT-Raman: Spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹.[3]
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz, using a deuterated solvent like DMSO-d₆.[3][4]
-
UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent.[3]
Visualizations
Caption: Computational workflow for the analysis of this compound.
Caption: Conceptual diagram of NBO analysis showing donor-acceptor interactions.
Conclusion
The theoretical and computational studies of this compound provide a comprehensive understanding of its molecular structure, spectroscopic signatures, electronic properties, and potential as a drug candidate. The methodologies outlined in this guide, including DFT calculations, spectroscopic predictions, and molecular docking, are powerful tools in modern drug discovery and materials science. The data presented, though often predictive, offers a solid foundation for further experimental investigation and the rational design of novel benzamide derivatives with enhanced therapeutic properties.
References
- 1. Molecular modeling and crystallographic studies of this compound anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural bond orbital analysis, electronic structure and vibrational spectral analysis of N-(4-hydroxyl phenyl) acetamide: a density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study (2023) | Gamal A. E. Mostafa | 6 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 11. Mulliken [cup.uni-muenchen.de]
- 12. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 13. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-Amino-N-phenylbenzamide as a building block in organic chemistry
Application Notes: Synthesis and Utility of 4-Amino-N-phenylbenzamide
Introduction
This compound is a versatile bifunctional molecule that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry.[1] Its structure, featuring a primary aromatic amine and an amide linkage, provides two key points for molecular elaboration, making it a valuable scaffold for constructing more complex molecules. This scaffold is present in a variety of pharmacologically active compounds, including anticonvulsants, antiviral agents, and enzyme inhibitors.[2] These application notes provide detailed protocols for the synthesis of this compound and illustrate its role as a foundational intermediate for drug discovery and development professionals.
Synthetic Protocols
The synthesis of this compound is most reliably achieved through a two-step process. This strategy begins with the formation of an amide bond between aniline and 4-nitrobenzoyl chloride, followed by the selective reduction of the nitro group to the desired primary amine. This approach prevents the potential for self-polymerization or side reactions that can occur when using 4-aminobenzoyl chloride directly.[3]
Protocol 1: Synthesis of 4-Nitro-N-phenylbenzamide
This procedure details the acylation of aniline with 4-nitrobenzoyl chloride to form the intermediate, 4-Nitro-N-phenylbenzamide, via a nucleophilic acyl substitution.
Materials:
-
Aniline
-
4-Nitrobenzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃), aqueous solution (20% w/v)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (1 L)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a 1-liter round-bottom flask, dissolve aniline (0.09 moles) in 35 mL of anhydrous tetrahydrofuran.[4]
-
To this solution, add 200 mL of a 20% (w/v) aqueous potassium carbonate solution.[4]
-
While stirring vigorously, add a solution of 4-nitrobenzoyl chloride (20 g) in 35 mL of tetrahydrofuran dropwise to the biphasic mixture.[4]
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 12 hours. Ensure the pH is maintained at or above 8 throughout the reaction.[4]
-
After reflux, cool the solution to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of chloroform.[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]
-
Filter the drying agent and evaporate the solvent in vacuo to yield the crude 4-Nitro-N-phenylbenzamide. The product can be further purified by crystallization.[4]
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 4-Nitro-N-phenylbenzamide to an amino group using catalytic hydrogenation.
Materials:
-
4-Nitro-N-phenylbenzamide
-
Ethanol (EtOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 4-Nitro-N-phenylbenzamide (5.0 g) in 250 mL of ethanol.[4]
-
Carefully add 250 mg of 5% palladium on carbon catalyst to the solution.[4][5]
-
Seal the vessel and subject the mixture to low-pressure hydrogenation (e.g., 45 psi) for approximately three hours.[4]
-
Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the apparatus and filter the mixture through a pad of Celite to remove the palladium catalyst.[4]
-
Rinse the filter pad with a small amount of ethanol.
-
Combine the filtrate and evaporate the solvent in vacuo to yield the final product, this compound.[4]
Data Presentation
The following table summarizes typical quantitative data for the described two-step synthesis.
| Parameter | Step 1: 4-Nitro-N-phenylbenzamide Synthesis | Step 2: this compound Synthesis |
| Primary Reactant | Aniline | 4-Nitro-N-phenylbenzamide |
| Secondary Reactant | 4-Nitrobenzoyl chloride | H₂ gas |
| Catalyst/Base | Potassium Carbonate | 5% Palladium on Carbon |
| Solvent | Tetrahydrofuran / Water | Ethanol |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 12 hours[4] | 3 hours[4] |
| Typical Yield | ~85-95% | >90% |
| Purification | Crystallization[4] | Filtration and solvent evaporation[4] |
Application Notes: A Versatile Building Block
This compound is a valuable scaffold in drug discovery due to its structural motifs which allow for diverse chemical modifications.
-
Anticonvulsant Agents: Derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide have demonstrated significant anticonvulsant activity. The core structure is essential for this pharmacological effect, with modifications at the aniline ring influencing potency and neurotoxicity.[6]
-
Antiviral Drugs: The N-phenylbenzamide core has been identified as a novel class of inhibitors for Enterovirus 71 (EV 71).[2][7] Strategic substitutions on both phenyl rings have led to the discovery of compounds with low micromolar inhibitory concentrations and favorable safety profiles.[2][7]
-
Enzyme Inhibitors: The scaffold is integral to the design of inhibitors for enzymes like DNA methyltransferases (DNMTs).[8] For instance, SGI-1027, a potent DNMT inhibitor, features a complex this compound derivative, highlighting the utility of this core in targeting epigenetic mechanisms in cancer therapy.[8] The primary amine serves as a key attachment point for heterocyclic systems that enhance binding affinity and specificity.
Visualizations
The following diagrams illustrate the synthesis workflow and the application of this compound as a versatile chemical intermediate.
References
- 1. This compound | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-N-phenylbenzamide Derivatives as Kinase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-amino-N-phenylbenzamide derivatives as potent kinase inhibitors in the context of cancer research. This document outlines their mechanism of action, summarizes their inhibitory activities, and provides detailed protocols for their evaluation.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating efficacy against a range of cancer types. These derivatives can be tailored to target specific kinases, offering a versatile platform for the development of novel anti-cancer agents. For instance, some derivatives have shown potent activity against targets such as the epidermal growth factor receptor (EGFR), Aurora kinases (AURK), and Abelson tyrosine kinase (ABL1).[1][2]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro efficacy of various this compound derivatives and related compounds against several kinases and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against Specific Kinases
| Compound ID | Target Kinase | IC50 (nM) | Notes | Reference |
| CHMFL-ABL-053 | ABL1 | 70 | Primary target, implicated in Chronic Myeloid Leukemia (CML). | [3] |
| SRC | 90 | Off-target; non-receptor tyrosine kinase involved in proliferation. | [3] | |
| p38 | 62 | Off-target; mitogen-activated protein kinase (MAPK). | [3] | |
| Analogue 11 | EGFR | 91% inhibition at 10 nM | Potent inhibition. | [4] |
| Analogue 13 | EGFR | 92% inhibition at 10 nM | Potent inhibition. | [4] |
Table 2: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4e | A549 | Lung | 7.5 - 11.1 | [1] |
| HeLa | Cervical | 7.5 - 11.1 | [1] | |
| MCF-7 | Breast | 7.5 - 11.1 | [1] | |
| 4f | A549 | Lung | 7.5 | [1] |
| HeLa | Cervical | 9.3 | [1] | |
| MCF-7 | Breast | 8.9 | [1] | |
| 3d | MCF-7 | Breast | 43.4 | [5] |
| MDA-MB-231 | Breast | 35.9 | [5] | |
| 4d | MCF-7 | Breast | 39.0 | [5] |
| MDA-MB-231 | Breast | 35.1 | [5] | |
| 3a | A549 | Lung | 5.988 | [5] |
| Analogue 13 | K562 | Chronic Myelogenous Leukemia | 5.6 | [4] |
| Analogue 10 | HL60 | Promyelocytic Leukemia | 8.2 | [4] |
| Analogue 15 | HL60 | Promyelocytic Leukemia | 5.6 | [4] |
Signaling Pathways
This compound derivatives exert their anti-cancer effects by inhibiting key signaling pathways. The diagrams below illustrate the points of intervention for these inhibitors.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 5339: 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile 4-Amino-N-phenylbenzamide Scaffold for Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design and synthesis of potent and selective enzyme inhibitors. Its chemical tractability allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and target specificity. This document provides an overview of the application of this scaffold in developing inhibitors for various enzyme classes, along with detailed experimental protocols and data to guide researchers in this field.
Derivatives of this compound have been successfully developed to target a range of enzymes implicated in diseases such as cancer, diabetes, and parasitic infections. These include DNA methyltransferases (DNMTs), dipeptidyl peptidase-IV (DPP-IV), and various protein kinases. The core structure's ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites makes it an excellent starting point for inhibitor design.
Applications in Enzyme Inhibition
The this compound core has been instrumental in the development of inhibitors for several key enzyme families.
DNA Methyltransferase (DNMT) Inhibitors
Derivatives of this compound have been synthesized and evaluated as inhibitors of DNA methylation. For instance, analogues of the quinoline-based SGI-1027, which incorporates the N-phenylbenzamide moiety, have shown potent inhibition of DNMT1, DNMT3A, and DNMT3B.[1] These compounds have been shown to reactivate tumor suppressor genes in cancer cell lines, highlighting their therapeutic potential.[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The N-substituted aminobenzamide scaffold, including this compound derivatives, has been identified as a valid framework for developing inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[2] By inhibiting DPP-IV, these compounds prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glucose control.[2] A number of novel compounds based on this scaffold have demonstrated significant in vitro activity against the DPP-IV enzyme.[2]
Protein Kinase Inhibitors
A significant area of application for the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy. Various derivatives have been designed to target kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Bcr-Abl, and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[3][4] These inhibitors can function as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the specific substitutions on the scaffold.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against their respective enzyme targets.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Derivative 12 (SGI-1027 analogue) | DNMT3A | Comparable to SGI-1027 | [1] |
| Derivative 16 (SGI-1027 analogue) | DNMT3A | Comparable to SGI-1027 | [1] |
| Derivative 31 (SGI-1027 analogue) | DNMT3A | Comparable to SGI-1027 | [1] |
| Derivative 32 (SGI-1027 analogue) | DNMT3A | Comparable to SGI-1027 | [1] |
| Compound 4b | VEGFR-2 | 0.136 | [3] |
| Compound 4a | VEGFR-2 | 0.154 | [3] |
| Compound 3 | VEGFR-2 | 0.160 | [3] |
| Compound 4c | VEGFR-2 | 0.192 | [3] |
| Compound 7 | Bcr-Abl1 | - | [4][5] |
| Compound 10 | Bcr-Abl1 | Moderate Inhibition | [4][5] |
| Compound/Derivative | Target Enzyme | % Inhibition @ 1µM | Reference |
| Compound 7 | PDGFRα | 36-45% | [4] |
| Compound 7 | PDGFRβ | 36-45% | [4] |
| Compound 9 | PDGFRα | 36-45% | [4] |
| Compound 9 | PDGFRβ | 36-45% | [4] |
| Compound 10 | PDGFRα | 36-45% | [4] |
| Compound 10 | PDGFRβ | 36-45% | [4] |
| Compound/Derivative | Target Enzyme | % Inhibitory Activity @ 100µM | Reference |
| Novel N-aminobenzamide scaffolds | DPP-IV | up to 38% | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved through a multi-step process. A common route involves the reaction of a substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride. This is followed by reaction with p-nitroaniline and subsequent reduction of the nitro group to an amine, for example, through Pd/C-catalyzed hydrogenation.[3]
Caption: Synthetic scheme for this compound derivatives.
Biochemical Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of a this compound derivative against a purified enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ for kinases)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add the purified enzyme and assay buffer to the wells of the plate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Incubate the plate at the optimal temperature and time for the specific enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro enzyme inhibition assay.
Cellular Kinase Inhibition Assay
This protocol assesses the ability of a compound to inhibit a target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Determine the cellular IC50 value by plotting cell viability against the compound concentration.
Signaling Pathway Visualization
Inhibition of the PDGFR Signaling Pathway
Derivatives of this compound have been shown to inhibit PDGFRα and PDGFRβ, which are key receptor tyrosine kinases involved in cell proliferation, survival, and migration. Inhibition of this pathway is a critical strategy in cancer therapy.
Caption: Inhibition of the PDGFR signaling cascade by a this compound derivative.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. Its proven success in targeting diverse enzyme classes, including DNMTs, DPP-IV, and protein kinases, underscores its significance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this versatile chemical scaffold for the creation of novel therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 4-Amino-N-phenylbenzamide using a Validated HPLC Method
Introduction
4-Amino-N-phenylbenzamide is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantitative analysis of this compound is crucial for quality control during production, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and widely adopted technique for the quantification of aromatic compounds. This application note details a validated reverse-phase HPLC-UV method for the quantitative determination of this compound, designed for researchers, scientists, and professionals in drug development. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and sensitivity.
Experimental
Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, a degasser, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Preparation of Sample (Test) Solutions
Accurately weigh a sample containing this compound. Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration that falls within the established calibration range (e.g., 25 µg/mL).
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the quantitative analysis of this compound.
-
Specificity: Specificity was confirmed by analyzing a blank (mobile phase). The resulting chromatogram showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.[1][2]
-
Linearity: The linearity of the method was evaluated by analyzing six concentrations of the reference standard, ranging from 1 µg/mL to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.[1]
-
Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a sample matrix.
-
Precision: The precision of the method was assessed by analyzing replicate injections of the standard solution at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]
Quantitative Data Summary
The quantitative performance of the HPLC method is summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | Data | Data |
| 25 | Data | Data |
| 30 | Data | Data |
| Average Recovery (%) | 98.0 - 102.0% |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 25 | < 2.0% | < 2.0% |
Table 4: Sensitivity Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the HPLC method development and quantitative analysis of this compound.
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound.[1] The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is suitable for routine quality control and research applications involving the quantification of this compound.
References
Application Notes: 4-Amino-N-phenylbenzamide in the Synthesis of DNA Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression. The enzymes responsible for this process, DNA methyltransferases (DNMTs), are crucial targets in drug discovery, particularly in oncology. Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, leading to their silencing.[1] Inhibitors of DNMTs can reverse this process, reactivate silenced genes, and induce apoptosis in cancer cells.
The 4-Amino-N-phenylbenzamide scaffold is a key pharmacophore in a class of non-nucleoside DNMT inhibitors.[1] The quinoline-based compound SGI-1027 is a well-characterized example that features this framework.[1][2] These inhibitors typically act by competing with the S-adenosyl-L-methionine (SAM) cofactor and/or the DNA substrate, leading to the inhibition of DNA methylation.[1][3] This document provides detailed protocols for the synthesis and evaluation of DNMT inhibitors based on the this compound core structure, with a focus on SGI-1027 and its analogues.
Data Presentation
The inhibitory potency of SGI-1027 and its analogues against human DNMT enzymes has been evaluated in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Notes |
| SGI-1027 | 6 - 12.5 | 8 | 7.5 | Potent inhibitor of all three DNMTs.[4][5][6] |
| Analogue 10 | - | 13 | - | Pyridine replaces the quinoline moiety of SGI-1027.[7] |
| Analogue 12 | - | Similar to SGI-1027 | - | Bears a methylated aminopyrimidine.[2][7] |
| Analogue 14 | 0.044 | >10 | - | Most potent and selective DNMT1 inhibitor among a series of analogues.[8] |
| Analogue 16 | Similar to SGI-1027 | Similar to SGI-1027 | - | Comparable activity to the parent compound.[2] |
| Analogue 31 | - | Similar to SGI-1027 | - | Comparable activity to the parent compound.[2] |
Experimental Protocols
Protocol 1: Synthesis of SGI-1027
This protocol describes a five-step synthesis of SGI-1027, a quinoline-based DNMT inhibitor featuring a this compound core.[3]
Step 1: Synthesis of 6-methyl-N4-(4-nitrophenyl)pyrimidine-2,4-diamine
-
React 4-nitroaniline with 2-amino-4-chloro-6-methylpyrimidine.
Step 2: Reduction to form the corresponding amine
-
Reduce the nitro group of 6-methyl-N4-(4-nitrophenyl)pyrimidine-2,4-diamine using iron in acetic acid (Fe/C₂H₄O₂).
Step 3: Coupling with 4-nitrobenzoyl chloride
-
Couple the resulting amine with 4-nitrobenzoyl chloride.
Step 4: Reduction to the amine
-
Reduce the second nitro group using iron in hydrochloric acid (Fe/HCl) to yield the this compound intermediate.
Step 5: Final coupling to yield SGI-1027
-
React the product from Step 4 with 4-chloroquinoline to obtain the final product, SGI-1027.
Protocol 2: In Vitro DNMT Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against recombinant human DNMT enzymes using a radioisotopic filter-binding assay.[1][5][9]
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) DNA substrate or hemimethylated DNA duplex
-
[methyl-³H]-S-adenosylmethionine (³H-SAM)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT, glycerol)
-
Whatman DE-81 ion-exchange filter discs
-
0.5 M Sodium Phosphate buffer, pH 7.0
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 500 ng of DNA substrate, and the desired concentration of the test compound (or DMSO for control).[1]
-
Add 500 ng of the recombinant DNMT enzyme to initiate the reaction.[1]
-
Add 75-150 nM of ³H-SAM to the reaction mixture. The total reaction volume is typically 50 µL.[1]
-
Incubate the reaction at 37°C for 1 hour.[1]
-
Stop the reaction by spotting the entire reaction mixture onto a Whatman DE-81 filter disc.[1]
-
Wash the filter discs five times for 10 minutes each with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.[1]
-
Dry the filter discs completely.
-
Place the dried discs in scintillation vials with a suitable scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value from the dose-response curve.
Protocol 3: Cellular Viability Assay (MTS Assay)
This protocol is to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.[10]
Materials:
-
Human cancer cell line (e.g., Huh7 hepatocellular carcinoma cells)
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells onto 96-well plates at a concentration of 1x10⁴ cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the test compound (e.g., 5 to 35 µmol/l) and a vehicle control (0.1% DMSO).[10]
-
Incubate for the desired period (e.g., 24 hours).[10]
-
Add the MTS reagent to each well according to the manufacturer's protocol.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Synthesis workflow for the DNMT inhibitor SGI-1027.
Caption: Mechanism of action of SGI-1027.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 10. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-acylation of Anilines using 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of anilines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds. These amide linkages are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The use of 4-aminobenzoic acid as an acylating agent is of particular interest in drug discovery, as the resulting N-aryl benzamides incorporating a primary amino group offer a versatile scaffold for further functionalization, potentially leading to the development of novel therapeutic agents. This document provides detailed protocols for the N-acylation of various anilines with 4-aminobenzoic acid, a summary of expected yields, and workflows relevant to a drug development context.
Data Presentation
The following table summarizes quantitative data for the N-acylation of various aniline derivatives. The presented data is a compilation from analogous reactions and serves as a benchmark for expected yields under the described protocols.
| Entry | Aniline Derivative | Acylating Agent/Method | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 4-Nitrobenzoyl chloride, then reduction | Triethylamine | Dichloromethane | 24 | ~85 (over 2 steps) |
| 2 | 4-Bromoaniline | 3-Amino-4-methoxybenzoic acid / DIC, HOBt | - | Dichloromethane | 5 | 60-70 |
| 3 | 2,6-Dimethylaniline | Acetic Anhydride | DMAP (catalytic) | Toluene | 6 | ~75 |
| 4 | 4-Chloroaniline | Acetic Anhydride | Sodium Acetate | Water/HCl | 1 | ~90 |
| 5 | Various Anilines | Acetyl Chloride | K2CO3, TBAB | DMF | <0.5 | >90 |
| 6 | Substituted Aryl Amine | Acyl Chloride | Aluminum powder (10 mol%) | Acetonitrile | <0.1 (ultrasound) | 85-95 |
Experimental Protocols
Two primary methods are presented for the N-acylation of anilines using 4-aminobenzoic acid. Method A involves the in-situ generation of an acyl chloride, which is a common and effective way to activate the carboxylic acid. Method B utilizes a peptide coupling agent, offering a milder alternative.
Method A: Acyl Chloride Formation Followed by Amidation
This two-step, one-pot protocol involves the initial conversion of 4-aminobenzoic acid (with its amino group protected) to the corresponding acyl chloride, followed by reaction with the target aniline.
Step 1: Protection of the Amino Group of 4-Aminobenzoic Acid
-
Suspend 4-aminobenzoic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium hydroxide (1.2 eq) in water.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected 4-aminobenzoic acid.
Step 2: N-Acylation
-
Dissolve the Boc-protected 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.[1][2][3]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.[1]
-
Cool the mixture back to 0 °C.
-
In a separate flask, dissolve the desired aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.[1][2][4]
-
Slowly add the aniline solution to the freshly prepared acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][4]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the Boc-protected N-acylated aniline.
Step 3: Deprotection
-
Dissolve the purified Boc-protected product in DCM or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the final N-acylated aniline product, typically as a salt.
Method B: Direct Amide Coupling
This method uses a coupling agent to facilitate the direct formation of the amide bond, avoiding the need for an acyl chloride intermediate.
-
Dissolve Boc-protected 4-aminobenzoic acid (1.0 eq), the desired aniline (1.0-1.2 eq), N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), and N-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).[4]
-
Stir the reaction mixture at room temperature for 5-12 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, filter off the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Perform the deprotection step as described in Method A, Step 3.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of this synthesis within a drug development pipeline.
Caption: Experimental workflow for the N-acylation of anilines.
Caption: Role of N-acylation in a drug discovery workflow.
References
Application Notes: 4-Amino-N-phenylbenzamide as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
4-Amino-N-phenylbenzamide is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing two reactive amino groups on a rigid benzanilide scaffold, allows for the construction of various fused and non-fused heterocyclic systems. These resulting compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and potential applications in drug development. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including benzimidazoles, quinoxalines, and 1,3,4-thiadiazoles.
Key Applications of Synthesized Heterocycles
The heterocyclic compounds synthesized from this compound have shown promise in a variety of therapeutic areas:
-
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] The incorporation of the N-phenylbenzamide moiety can enhance these activities and introduce novel mechanisms of action.[5]
-
Quinoxaline derivatives are recognized for their diverse pharmacological effects, which include anticancer, antibacterial, and antiviral activities.[6][7][8][9][10][11] Conjugates of quinoxaline with other scaffolds have shown potent biological effects.[12]
-
1,3,4-Thiadiazole and 1,2,4-Triazole derivatives are classes of five-membered heterocycles that are integral to many medicinally important compounds, exhibiting significant antifungal and antibacterial activities.[13][14][15][16]
Experimental Protocols
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazoles from this compound can be efficiently achieved through condensation with various aldehydes. This reaction, often carried out under acidic conditions or with an oxidizing agent, leads to the formation of the imidazole ring fused to the benzene ring of the precursor.
Protocol 1.1: Acid-Catalyzed Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-aryl-benzimidazole derivatives of this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary (Table 1)
| Entry | Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 4 | 85-92 | General Method |
| 2 | 4-Chlorobenzaldehyde | 5 | 88-95 | General Method |
| 3 | 4-Methoxybenzaldehyde | 4.5 | 82-90 | General Method |
| 4 | 4-Nitrobenzaldehyde | 6 | 90-96 | General Method |
Logical Workflow for Benzimidazole Synthesis
Caption: Workflow for the synthesis of 2-aryl-benzimidazoles.
Synthesis of Quinoxaline Derivatives
Quinoxalines are readily synthesized by the condensation of o-diamines with 1,2-dicarbonyl compounds. This compound serves as the o-diamine precursor for this reaction. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.
Protocol 2.1: Microwave-Assisted Synthesis from 1,2-Diketones
This protocol outlines a rapid, solvent-free synthesis of quinoxaline derivatives.
Materials:
-
This compound
-
1,2-Diketone (e.g., benzil, 2,3-butanedione)
-
Acidic Alumina (Al2O3)
Procedure:
-
Grind this compound (1 mmol) and the 1,2-diketone (1 mmol) with acidic alumina (0.5 g) in a mortar and pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a domestic microwave oven at a power of 300-450 W for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the alumina and wash with the solvent.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Table 2)
| Entry | 1,2-Diketone | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzil | 300 | 3 | 90-97 | General Method |
| 2 | 2,3-Butanedione | 300 | 4 | 85-92 | General Method |
| 3 | Phenylglyoxal | 450 | 3.5 | 88-94 | General Method |
Experimental Workflow for Quinoxaline Synthesis
Caption: Microwave-assisted synthesis of quinoxalines.
Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of a bis-1,3,4-thiadiazole can be conceptualized through the formation of a thiosemicarbazide intermediate from the diamine precursor, followed by cyclization. A common method for forming the thiadiazole ring is the reaction of a thiosemicarbazide with carbon disulfide.
Protocol 3.1: Two-Step Synthesis via Thiosemicarbazide Intermediate
This protocol describes a potential route for the synthesis of a bis(2-amino-1,3,4-thiadiazole) derivative.
Materials:
-
This compound
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Carbon disulfide (CS2)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
Procedure:
Step 1: Formation of Bis-thiosemicarbazide
-
Reflux a mixture of this compound (1 mmol), ammonium thiocyanate (2.2 mmol), and concentrated hydrochloric acid (2 mL) in water (20 mL) for 8-10 hours.
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with water and dry to obtain the bis-thiosemicarbazide intermediate.
Step 2: Cyclization to Bis-1,3,4-thiadiazole
-
Dissolve the bis-thiosemicarbazide intermediate (1 mmol) in DMF (15 mL).
-
Add carbon disulfide (2.2 mmol) and a catalytic amount of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.[15][17]
Quantitative Data Summary (Table 3)
| Entry | Heterocycle | Overall Yield (%) | Reference |
| 1 | Bis(2-amino-1,3,4-thiadiazole) | 60-75 (estimated) | Conceptual Method |
Proposed Pathway for 1,3,4-Thiadiazole Synthesis
Caption: Two-step synthesis of bis(1,3,4-thiadiazole) derivatives.
Disclaimer: The protocols provided are based on established chemical principles and literature precedents. Researchers should exercise appropriate caution, perform reactions in a well-ventilated fume hood, and use personal protective equipment. Reaction conditions may require optimization for specific substrates.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journaljpri.com [journaljpri.com]
- 12. New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols: Biological Activity of Metal Complexes with 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-phenylbenzamide and its derivatives are versatile ligands that, upon coordination with metal ions, form complexes exhibiting a wide range of biological activities. The chelation of metal ions often enhances the therapeutic potential of the parent ligand, leading to compounds with significant antimicrobial, anticancer, and antioxidant properties. This document provides a summary of these activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of relevant workflows and mechanisms. The information is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Anticancer Activity
Metal complexes of this compound derivatives have emerged as promising candidates for anticancer drug development. They have been shown to inhibit key signaling pathways and induce apoptosis in various cancer cell lines.
Data Summary: In Vitro Cytotoxicity
The cytotoxic effects of these complexes are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Imidazole-based N-phenylbenzamide (Derivative 4e) | A549 (Lung) | >10 | [1] |
| HeLa (Cervical) | 11.1 | [1] | |
| MCF-7 (Breast) | 10.5 | [1] | |
| Imidazole-based N-phenylbenzamide (Derivative 4f) | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | |
| MCF-7 (Breast) | 8.9 | [1] | |
| 5-Trifluoromethylpyrimidine Derivative (Compound 9u) | A549 (Lung) | 0.35 | [2] |
| MCF-7 (Breast) | 3.24 | [2] | |
| PC-3 (Prostate) | 5.12 | [2] | |
| 4-Methylbenzamide Derivative (Compound 7) | K562 (Leukemia) | 2.27 | [3] |
| HL-60 (Leukemia) | 1.42 | [3] | |
| 4-Methylbenzamide Derivative (Compound 10) | K562 (Leukemia) | 2.53 | [3] |
| HL-60 (Leukemia) | 1.52 | [3] |
Note: The table includes data from derivatives of N-phenylbenzamide to illustrate the potential of this class of compounds.
Proposed Mechanism of Action
Certain 4-Amino-N-phenylbenzamides have been identified as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora Kinase (AURK), which are crucial in the proliferation of non-small cell lung cancer.[4]
Caption: Dual inhibition of mEGFR and AURK pathways by a metal complex.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.
Antimicrobial Activity
The coordination of metal ions to this compound can significantly increase its antimicrobial potency. This enhancement is often explained by Tweedy's chelation theory, which states that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.[5][6]
Data Summary: Antimicrobial Screening
Antimicrobial activity is assessed by measuring the zone of inhibition (in mm) or the Minimum Inhibitory Concentration (MIC, in µg/mL).
| Complex | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (Inhibition Zone, mm) | Reference |
| Co(II)-p-aminobenzamide | - | - | Moderate Activity | [7] |
| Ni(II)-p-aminobenzamide | - | - | Moderate Activity | [7] |
| [Cu(4-Cl-3-NB)(o-PDA)]Cl | 39 µg/L | - | - | [8] |
| [Fe(II)-Schiff Base] | 10 mm (Zone) | 12 mm (Zone) | 14 mm (Zone) | [6] |
| [Ni(II)-Schiff Base] | 14 mm (Zone) | 16 mm (Zone) | 12 mm (Zone) | [6] |
Note: Data from related benzamide and Schiff base complexes are included to show representative activity.
Protocol: Agar Disc Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
Caption: Workflow for the agar disc diffusion antimicrobial assay.
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Disc Application: Sterilize paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test complex dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.
-
Placement: Place the impregnated discs, along with a negative control (solvent only) and a positive control (standard antibiotic like tetracycline or antifungal like fluconazole), onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Antioxidant Activity
The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. Metal complexes of this compound have been evaluated for their ability to neutralize radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
Data Summary: DPPH Radical Scavenging Activity
| Complex | Concentration | Scavenging Activity (%) | IC₅₀ (µg/mL) | Reference |
| Co(II)-p-aminobenzamide | 25-100 µg/mL | Moderate | Not specified | [7] |
| Ni(II)-p-aminobenzamide | 25-100 µg/mL | Moderate | Not specified | [7] |
| Cu(II) Schiff Base Complex | Not specified | Higher than ligand | Not specified | [9] |
Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of the test compounds to donate hydrogen to the stable DPPH radical.
-
Solution Preparation: Prepare a stock solution of the test complex in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a test tube or 96-well plate, mix various concentrations of the test complex (e.g., 10-100 µg/mL) with the DPPH solution. The total volume should be kept constant (e.g., 2 mL). A control sample contains only the solvent and the DPPH solution. Ascorbic acid is typically used as a positive control.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: Plot the scavenging percentage against the concentration of the complex to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Principle of the DPPH radical scavenging assay.
DNA Interaction Studies
The interaction of metal complexes with DNA is a key mechanism for many anticancer drugs. These complexes can bind to DNA through various modes, including covalent binding, groove binding, and intercalation, ultimately disrupting DNA replication and leading to cell death.[10][11][12]
Modes of DNA Binding
-
Intercalation: The planar aromatic ligands of the complex insert themselves between the base pairs of the DNA double helix.
-
Groove Binding: The complex binds to the major or minor groove of the DNA, typically through hydrogen bonds and van der Waals forces.
-
Electrostatic Interaction: Positively charged metal complexes can interact with the negatively charged phosphate backbone of DNA.[12]
-
Covalent Binding: The metal center directly coordinates with the nitrogen atoms of the DNA bases, similar to the mechanism of cisplatin.
Caption: Common non-covalent interaction modes of metal complexes with DNA.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract 5339: 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. scirp.org [scirp.org]
- 6. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal complex interactions with DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Metal-Based Drug-DNA Interactions [scielo.org.mx]
- 12. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of 4-Amino-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-phenylbenzamide is a benzamide derivative with potential therapeutic applications. Early-stage preclinical evaluation of this compound necessitates the development of appropriate formulations to ensure adequate and reproducible systemic exposure in animal models. As with many new chemical entities, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for formulation scientists.
These application notes provide a comprehensive guide to developing preclinical formulations for this compound. The protocols outlined below are designed to be adaptable and are based on established strategies for enhancing the solubility and bioavailability of poorly water-soluble compounds. They cover the initial physicochemical characterization, vehicle screening, and the preparation of various formulation types, including solutions, suspensions, and advanced formulations like solid dispersions and nanosuspensions.
Physicochemical Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol |
| Molecular Formula | C₁₃H₁₂N₂O[1] | - |
| Molecular Weight | 212.25 g/mol [1] | - |
| Appearance | White to off-white solid (predicted)[2] | Visual inspection of the bulk powder. |
| Melting Point | Not available | Determine using a standard melting point apparatus. A sharp melting range is indicative of high purity.[2] |
| pKa | Not available | Determine by potentiometric titration or UV-spectrophotometry in a co-solvent system to account for low aqueous solubility. |
| LogP | Not available (Predicted for a similar compound ~3.1)[2] | Determine using the shake-flask method with an octanol/water system, followed by quantification of the compound in each phase by a validated analytical method. |
| Aqueous Solubility | Predicted to be poorly soluble[3] | See Protocol 1: Equilibrium Solubility Determination. |
Protocol 1: Equilibrium Solubility Determination
This protocol details the steps to determine the equilibrium solubility of this compound in various preclinical vehicles. This data is crucial for selecting an appropriate formulation strategy.
Objective: To determine the saturation solubility of this compound in a panel of common preclinical vehicles.
Materials:
-
This compound
-
Preclinical vehicles (see Table 2 for suggestions)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Selection: Choose a range of vehicles with varying properties (e.g., aqueous, co-solvents, lipids, surfactants). A suggested list is provided in Table 2.
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of each selected vehicle. The excess solid should be clearly visible.
-
Prepare samples in triplicate for each vehicle.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method (see Protocol 2 for method development guidelines).
-
-
Data Analysis:
-
Calculate the concentration of this compound in the supernatant using the calibration curve.
-
The average concentration from the triplicate samples represents the equilibrium solubility in that vehicle.
-
Table 2: Suggested Preclinical Vehicles for Solubility Screening
| Vehicle Type | Examples |
| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 |
| Co-solvents | 20% Solutol HS 15 in water, 10% DMSO / 90% Saline, 20% PEG 400 in water, 20% Propylene Glycol in water |
| Surfactants | 1% Tween 80 in water, 2% Cremophor EL in water |
| Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) |
| Cyclodextrins | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water |
Protocol 2: HPLC Analytical Method Development for Quantification
A robust and validated analytical method is essential for accurate quantification of this compound in formulation and biological samples.
Objective: To develop a simple, rapid, and reliable reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV/Vis or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Wavelength Selection:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 ACN:water).
-
Scan the solution using the PDA detector from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection.
-
-
Mobile Phase Selection and Optimization:
-
Start with a simple isocratic mobile phase, for example, a mixture of ACN and water (e.g., 50:50 v/v).
-
To improve peak shape and resolution, add a small amount of acid (e.g., 0.1% formic acid or 0.1% TFA) to the aqueous component of the mobile phase.
-
Adjust the ratio of organic to aqueous phase to achieve a retention time of approximately 3-10 minutes.
-
If isocratic elution does not provide adequate separation from potential excipient peaks, develop a gradient method.
-
-
Method Validation (Abbreviated for Preclinical Use):
-
Linearity: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) for precision should be <15% (20% at the lower limit of quantification), and the accuracy should be within 85-115% (80-120% at LLOQ).
-
Specificity: Inject a blank (mobile phase) and a placebo formulation (all excipients without the active pharmaceutical ingredient) to ensure no interfering peaks at the retention time of this compound.
-
Formulation Strategies and Protocols
Based on the initial physicochemical characterization and solubility data, an appropriate formulation strategy can be selected.
Strategy 1: Solution Formulations
If the required dose can be dissolved in a tolerable volume of a suitable vehicle, a solution is the preferred formulation for preclinical studies due to dose uniformity.
Protocol 3: Preparation of a Co-solvent-based Solution
Objective: To prepare a clear, stable solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Water for Injection
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle. For example, a common vehicle is 10% DMSO, 40% PEG 400, and 50% saline.
-
Dissolution:
-
Weigh the required amount of this compound.
-
Add the DMSO to the compound and vortex or sonicate until fully dissolved.
-
Add the PEG 400 and mix thoroughly.
-
Slowly add the saline or water while stirring to avoid precipitation.
-
-
Final Formulation:
-
Visually inspect the final formulation to ensure it is a clear solution, free of any particulates.
-
If necessary, the formulation can be sterile-filtered through a 0.22 µm filter for parenteral administration.
-
Strategy 2: Suspension Formulations
For compounds with poor solubility where a solution is not feasible at the required concentration, a suspension is a common alternative for oral administration.
Protocol 4: Preparation of an Aqueous Suspension
Objective: To prepare a uniform and re-dispersible suspension of this compound.
Materials:
-
This compound (micronized, if available)
-
Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium - CMC-Na)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending agent and wetting agent in purified water. Gentle heating and stirring may be required to fully dissolve the suspending agent. Cool to room temperature before use.
-
Particle Wetting:
-
Weigh the required amount of this compound and place it in a mortar.
-
Add a small amount of the vehicle to the powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
-
Suspension Formation:
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the contents to a calibrated container and rinse the mortar and pestle with a small amount of the vehicle to ensure complete transfer.
-
Bring the suspension to the final volume with the vehicle.
-
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The final formulation should be a uniform, easily re-dispersible suspension.
Strategy 3: Advanced Formulations for Poorly Soluble Compounds
For compounds with very low solubility and/or to enhance oral bioavailability, advanced formulation strategies may be necessary.
Protocol 5: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a polymer to improve its dissolution rate and apparent solubility.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone K30 - PVP K30, or hydroxypropyl methylcellulose acetate succinate - HPMCAS)
-
Organic solvent (e.g., methanol, acetone, or a mixture thereof)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution:
-
Dissolve both this compound and the selected polymer in a suitable organic solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).
-
Ensure complete dissolution, gentle warming and sonication can be used if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the wall of the flask.
-
-
Drying and Processing:
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried material from the flask and gently grind it into a fine powder using a mortar and pestle.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous nature of the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
The resulting ASD powder can be suspended in an aqueous vehicle for oral dosing as described in Protocol 4.
-
Protocol 6: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% HPMC and 0.1% Tween 80 in water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
Bead mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Premix Preparation: Prepare a coarse suspension of this compound in the stabilizer solution at the desired concentration.
-
Milling:
-
Add the premix and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time. The optimal milling time and speed will need to be determined empirically to achieve the desired particle size.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media (e.g., by sieving).
-
Measure the particle size distribution of the final nanosuspension using a suitable particle size analyzer. The target is typically a mean particle size below 500 nm with a narrow distribution.
-
-
Final Formulation: The resulting nanosuspension can be used directly for oral or parenteral administration (after sterile filtration if necessary and feasible).
Potential Signaling Pathway Involvement
Based on the chemical structure of this compound, specifically the 4-aminobenzamide moiety, a potential mechanism of action could involve the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.[4] PARP enzymes are crucial for DNA single-strand break repair.[2][5] Inhibition of PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[2]
Diagram 1: Simplified PARP Inhibition Signaling Pathway
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflows
The development of a suitable preclinical formulation follows a logical progression of experiments.
Diagram 2: Preclinical Formulation Development Workflow
Caption: A stepwise workflow for the development of preclinical formulations for poorly soluble compounds.
Conclusion
The successful preclinical development of this compound hinges on the rational design of a formulation that ensures adequate and consistent in vivo exposure. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to characterize the compound, screen for suitable vehicles, and prepare a range of formulations from simple solutions and suspensions to more advanced systems like amorphous solid dispersions and nanosuspensions. By systematically following this workflow, scientists can overcome the challenges posed by the anticipated poor solubility of this compound and advance its preclinical evaluation with robust and reliable data.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of N-phenylbenzamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-phenylbenzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-phenylbenzamide?
The two most prevalent methods for synthesizing N-phenylbenzamide are the Schotten-Baumann reaction and amide coupling reactions.[1]
-
Schotten-Baumann Reaction: This method involves the acylation of aniline with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][2] It is a widely used and cost-effective method.
-
Amide Coupling Reactions: This approach involves the direct coupling of benzoic acid and aniline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][3] Additives like N-hydroxybenzotriazole (HOBt) can be used to minimize side reactions like racemization.[4][5]
Q2: My reaction yield is very low. What are the potential causes?
Low yields in N-phenylbenzamide synthesis can be attributed to several factors:
-
Poor Quality of Starting Materials: Impurities in aniline or the benzoylating agent can lead to undesired side reactions.[1] Benzoyl chloride is particularly sensitive to moisture and can hydrolyze to benzoic acid.[6]
-
Incorrect Stoichiometry: An improper molar ratio of the reactants can result in incomplete conversion of the limiting reagent.[1]
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while higher temperatures can promote the formation of side products.[1]
-
Inefficient Mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is crucial to facilitate the reaction between reactants in the organic and aqueous layers.[1][7]
-
Hydrolysis of the Acylating Agent: In the presence of water, benzoyl chloride can hydrolyze back to benzoic acid, reducing its availability to react with aniline.[1]
Q3: I am observing a significant amount of a white precipitate that is not my desired product. What could it be?
If you are using benzoyl chloride as a reactant, the white precipitate is likely benzoic acid.[6] This is a common byproduct resulting from the hydrolysis of benzoyl chloride in the presence of water.[1][6] To remove it during the workup, the organic layer can be washed with a mild base solution, such as saturated sodium bicarbonate.[6]
Q4: How can I minimize the formation of di-acylated byproducts?
The formation of a di-acylated byproduct, where the aniline is acylated twice, can be minimized by the slow, dropwise addition of benzoyl chloride to the reaction mixture, especially at low temperatures (e.g., 0 °C).[6][8] Using a slight excess of aniline can also help to reduce di-acylation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Degraded benzoyl chloride due to moisture. | Use freshly opened or distilled benzoyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions if necessary.[6] |
| Incomplete reaction. | Increase the reaction time or gently heat the mixture while monitoring for byproduct formation using Thin Layer Chromatography (TLC).[6][8] | |
| Poor quality of reagents. | Ensure the purity of aniline and the benzoylating agent. Aniline can be distilled prior to use.[1] | |
| Reaction Fails to Proceed or is Very Slow | Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress.[1] |
| Ineffective mixing in a biphasic system. | Increase the stirring rate to ensure efficient mixing of the aqueous and organic layers.[1] | |
| Formation of Multiple Products (observed by TLC) | Side reactions due to high temperature. | Perform the reaction at a lower temperature.[1] |
| Presence of impurities in starting materials. | Purify the starting materials before the reaction.[1] | |
| Difficulty in Isolating the Product | Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to help break up emulsions.[1] |
| Product is soluble in the reaction solvent. | After the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.[1] | |
| Product is an Oil Instead of a Solid | Presence of impurities or residual solvent. | Attempt to purify the oil using column chromatography and ensure the product is thoroughly dried under a vacuum.[1] |
| Low Purity of Final Product After Recrystallization | Inappropriate recrystallization solvent. | Screen different solvent systems to find an optimal one for recrystallization.[1] |
| Co-precipitation of the product with impurities. | Consider a preliminary purification step like column chromatography before recrystallization.[1] |
Experimental Protocols
Schotten-Baumann Synthesis of N-Phenylbenzamide
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Preparation: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a 5% aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C.
-
Reaction: Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred aniline solution. Maintain vigorous stirring throughout the addition.
-
Stirring: Continue to stir the reaction mixture vigorously for 15-30 minutes after the addition of benzoyl chloride is complete. The formation of a white precipitate should be observed.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water to remove any remaining base and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure N-phenylbenzamide.[1]
-
Drying: Dry the purified product under a vacuum.
Amide Coupling Synthesis of N-Phenylbenzamide
This protocol provides a general procedure for amide coupling reactions and may need to be adapted for specific coupling reagents and substrates.
-
Preparation: Dissolve benzoic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling agent (e.g., DCC or DIC, 1.0-1.2 equivalents) and any additives (e.g., HOBt, 1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Reaction: Add aniline (1.0-1.1 equivalents) to the reaction mixture.
-
Stirring: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Workup: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.[1]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the Schotten-Baumann synthesis of N-phenylbenzamide.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in the amidation of 4-aminobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the amidation of 4-aminobenzoic acid, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the amidation of 4-aminobenzoic acid?
A1: Low yields are typically attributed to one or more of the following factors:
-
Self-Polymerization: 4-aminobenzoic acid is bifunctional, containing both a nucleophilic amine and an electrophilic carboxylic acid. This can lead to the formation of polyamide side products.[1]
-
Incomplete Activation: The carboxylic acid may not be fully activated by the coupling reagent, leading to unreacted starting material.
-
Poor Amine Nucleophilicity: The amine coupling partner may be sterically hindered or electronically deactivated, slowing down the desired reaction.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and base selection can significantly impact the reaction outcome. Running the reaction at lower temperatures (e.g., 0 °C) can help control the rate of competing reactions.[1]
-
Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. The use of anhydrous solvents is crucial.[1]
-
Product Loss During Workup: The product's polarity might lead to its loss during aqueous extraction phases.
Q2: How can I prevent the self-polymerization of 4-aminobenzoic acid?
A2: Self-polymerization is a significant challenge that can be minimized by controlling the reaction kinetics and the order of addition:
-
Pre-activation: Activate the 4-aminobenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before introducing the amine. This ensures the activated species is readily available to react with your desired amine.[1]
-
Slow Amine Addition: Add the amine coupling partner slowly or dropwise to the activated 4-aminobenzoic acid solution. This maintains a low concentration of the free amine, favoring the intermolecular reaction over polymerization.[1]
-
Temperature Control: Perform the reaction at reduced temperatures (e.g., starting at 0 °C) to moderate the reaction rate and suppress side reactions.[1]
Q3: Which coupling reagent is best for my reaction?
A3: The choice of coupling reagent depends on the specific amine, desired reaction time, and cost considerations.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient and fast-acting, often providing high yields, especially for challenging or sterically hindered couplings.[1][2] However, they are generally more expensive.
-
Carbodiimides (e.g., EDC), often with additives (e.g., HOBt, OxymaPure): This is a robust, common, and cost-effective choice.[1] The urea byproduct from EDC is water-soluble, which simplifies purification.[2]
-
Phosphonium Reagents (e.g., PyBOP): These are also very effective and can help minimize certain side reactions.[1]
Q4: What is the role of the base in the amidation reaction?
A4: A non-nucleophilic organic base is crucial for two main reasons:
-
It deprotonates the carboxylic acid, facilitating its activation by the coupling reagent.
-
It neutralizes acidic byproducts that are generated during the reaction, driving the equilibrium towards product formation. Diisopropylethylamine (DIPEA) is a widely used base due to its steric bulk, which prevents it from acting as a nucleophile and participating in unwanted side reactions.[1] Triethylamine (TEA) and N-methylmorpholine (NMM) are also common alternatives.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Hydrolysis of the activated intermediate by moisture. | 1. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). 2. Consider a more potent coupling reagent like HATU.[1] 3. Increase reaction time and/or temperature after initial coupling at a low temperature. 4. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary.[1] |
| Major Byproduct Corresponding to Self-Coupling (Polymerization) | The rate of self-reaction is competitive with the desired amidation. | 1. Pre-activate the 4-aminobenzoic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] 2. Add the amine coupling partner slowly (dropwise) to the reaction mixture.[1] 3. Lower the initial reaction temperature to 0 °C.[1] |
| Difficult Purification | 1. EDC byproduct (urea) is co-eluting with the product. 2. Product is partially water-soluble. | 1. For EDC couplings, perform an acidic wash (e.g., dilute HCl) during workup to protonate the urea byproduct, making it more water-soluble. 2. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent to recover the dissolved product. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient amount of coupling reagent or base. 2. Steric hindrance from the amine or acid. | 1. Add an additional portion of the coupling reagent and base. 2. Switch to a more powerful coupling reagent like HATU. 3. Increase the reaction temperature and allow for a longer reaction time, monitoring progress by TLC or LC-MS. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes typical performance data for common coupling reagents in the amidation of a 4-aminobenzoic acid derivative. These values serve as a general guide and may vary based on the specific amine and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[2] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[2] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent. The byproducts are water-soluble.[2] |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
-
Dissolve 4-aminobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.0-1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using HATU
-
To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[1][2]
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[2]
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Visualizations
Reaction Pathway and Common Side Reaction
Troubleshooting Workflow for Low Yields
References
Technical Support Center: Scale-Up Synthesis of Benzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of benzamide derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of benzamide synthesis and provides potential solutions in a direct question-and-answer format.
Question 1: My scale-up reaction is resulting in a significantly lower yield compared to the lab-scale synthesis. What are the common causes and how can I improve it?
Low yields during the scale-up of benzamide synthesis can stem from several factors that are often negligible at the lab scale. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Common Causes for Low Yield at Scale:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat management difficult.[1] This can lead to thermal gradients, causing localized overheating that promotes side reactions or decomposition of reactants and products.[1][2]
-
Inadequate Mixing: Mixing that is effective in a small flask may be insufficient in a large reactor, leading to "dead zones" with poor mass transfer.[1] This can result in incomplete reactions or an increase in impurities.[1]
-
Suboptimal Reagent Addition: The rate of addition for reagents, especially activating agents or highly reactive starting materials like acyl chlorides, is more critical at scale. Poor control can lead to localized high concentrations, promoting side reactions.
-
Hydrolysis of Intermediates: The presence of residual water in solvents or reagents can cause the hydrolysis of activated carboxylic acid intermediates, reverting them to the starting carboxylic acid.[3][4] This issue is magnified with larger quantities of materials.
-
Impurity Amplification: Minor side reactions that were insignificant at a small scale can become major pathways for product loss during scale-up.[1]
Solutions:
-
Optimize Thermal Management:
-
Use a reactor with appropriate heating/cooling jacket capabilities.
-
Perform a reaction calorimetry study to understand the reaction's exothermic or endothermic nature.
-
Control the rate of reagent addition to manage any exotherms.
-
-
Improve Mixing Efficiency:
-
Select an appropriate stirrer (e.g., propeller, turbine) for the reactor size and viscosity of the reaction mixture.
-
Ensure the stirring speed is sufficient to maintain a homogeneous mixture without causing splashing or excessive shear.
-
-
Control Stoichiometry and Addition:
-
Use a slight excess (e.g., 1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable activated carboxylic acid.[3]
-
For highly exothermic reactions, add the limiting reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
-
Ensure Anhydrous Conditions:
-
Monitor Reaction Progress:
-
Regularly monitor the reaction using techniques like TLC or LC-MS to check for the consumption of starting materials and the formation of products and byproducts.[3] This helps in determining the optimal reaction time and identifying if the reaction has stalled.
-
Question 2: I'm observing significant byproduct formation in my scaled-up batch. How can I identify and minimize these impurities?
Byproduct formation is a common challenge that can complicate purification and reduce overall yield.
Common Byproducts and Their Mitigation:
| Byproduct | Potential Cause | Suggested Solution(s) |
| Unreacted Carboxylic Acid | Incomplete activation of the carboxylic acid.[4] Hydrolysis of the activated intermediate or the final benzamide product.[5] | Ensure the activating agent is of high quality and used in sufficient quantity.[5] Use anhydrous solvents and reagents.[3] During work-up, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove the acidic starting material.[5] |
| N-Acylurea | A common byproduct when using carbodiimide coupling reagents like DCC or EDC. | Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction mixture to suppress N-acylurea formation.[4][6] |
| Diacylated Product (N-Benzoylbenzamide) | Use of a strong base, high temperatures, or incorrect stoichiometry (large excess of the acylating agent).[5] | Use a milder base and maintain careful temperature control.[5] Avoid using a large excess of the benzoyl chloride or activated carboxylic acid.[5] |
| Racemization of Chiral Centers | Use of certain coupling reagents (e.g., carbodiimides without additives) or elevated temperatures.[4] | Use coupling additives known to suppress racemization, such as HOBt.[4] Running the reaction at a lower temperature can also be beneficial.[4] |
Question 3: The product from my large-scale reaction is an oil, but it was a solid in the lab. What should I do?
The formation of an oil instead of a solid precipitate is typically due to the presence of impurities that depress the melting point or form a eutectic mixture.[6]
Troubleshooting Steps:
-
Attempt to Induce Crystallization: Try scratching the inside of the reactor with a glass rod at the solvent-air interface or adding a seed crystal from a previous small-scale batch.[6]
-
Analyze the Oil: Take a small sample of the oily product and analyze it using techniques like NMR or LC-MS to identify the major components and impurities.[5] This information is crucial for targeted troubleshooting.
-
Purification: Isolate the oil by extraction and concentration.[6] Attempt to purify a small portion via column chromatography to obtain a pure solid sample. Once a pure solid is obtained, it can be used to develop a robust crystallization procedure.
-
Re-evaluate the Work-up: Ensure the pH during the aqueous work-up is optimized to prevent hydrolysis and effectively remove acidic or basic impurities.[3]
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable coupling reagent for a large-scale synthesis?
The choice of a coupling reagent for scale-up involves a trade-off between reactivity, cost, safety, and the nature of the generated byproducts.
Comparison of Common Amide Coupling Reagents for Scale-Up
| Reagent Class | Examples | Advantages | Disadvantages on Scale-Up |
| Carbodiimides | EDC, DCC | Relatively low cost, effective.[7] | Can lead to racemization without additives.[4] DCC produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[6] EDC is often preferred as its urea byproduct is water-soluble. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, often good for sterically hindered substrates.[4] | Higher cost, generate phosphine oxide byproducts, lower atom economy.[8] |
| Aminium/Uronium Salts | HATU, HBTU | Very effective, fast reaction times, low racemization.[4][7] | High cost, potential explosive hazard with HATU/HBTU under certain conditions, poor atom economy.[7] |
| Acid Chlorides / Anhydrides | Thionyl Chloride (SOCl₂), Propylphosphonic Anhydride (T3P) | Low-cost reagents, highly reactive.[7] | Generates corrosive byproducts (HCl, SO₂).[6] T3P is often preferred for its ease of handling and water-soluble byproducts.[7] |
For large-scale synthesis, activating the carboxylic acid to an acid chloride with a low-cost reagent like thionyl chloride, or using cost-effective coupling agents like EDC or T3P, are often preferred.[7]
Q2: What are the most critical parameters to control during the scale-up process?
Transitioning from lab to pilot plant requires careful control over several key parameters:
-
Temperature: As reactions scale, exothermic events become harder to control. Precise temperature monitoring and control are critical to ensure reaction safety and prevent byproduct formation.[1][2]
-
Reaction Time: Optimal reaction time may change upon scale-up due to differences in mixing and heat transfer. The reaction should be monitored to completion to avoid unnecessary heating that could lead to degradation.[2]
-
Agitation/Mixing: The type of impeller and stirring speed must be chosen to ensure the homogeneity of the reaction mixture without introducing excessive shear, which could affect particle size in crystallizations.[1]
-
Process Safety: A thorough safety assessment (e.g., HAZOP analysis) is mandatory before any scale-up to identify potential hazards like runaway reactions, gas evolution, or handling of toxic reagents.[1]
Q3: What are the best practices for work-up and purification at a larger scale?
-
Aqueous Washes: Use sequential washes with dilute acidic (e.g., dilute HCl) and basic (e.g., NaHCO₃) solutions to remove corresponding impurities.[3][5] A final wash with brine helps to break emulsions and remove excess water.[3]
-
Recrystallization: This is one of the most effective and economical methods for purifying solid products at scale.[5] Solvent selection is crucial; the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[9]
-
Filtration and Drying: Use appropriate filtration equipment (e.g., Nutsche filter) for large quantities of solid. Ensure the product is thoroughly dried under vacuum to remove residual solvents, as these can be impurities in the final product.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a common and robust method for forming benzamide derivatives.
-
Setup: To a suitable jacketed glass reactor under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equivalent) and an anhydrous solvent (e.g., DCM, THF).[3]
-
Addition of Reagents: Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until fully dissolved.[3] Then, add the amine (1.0 - 1.2 equivalents).[3] If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2-3 equivalents).[3]
-
Coupling: Cool the reaction mixture to 0 °C using the reactor's cooling jacket.[3] Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise, monitoring the internal temperature to control any exotherm.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.[3]
-
Work-up: Once complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and finally, brine.[3]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the benzamide derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5][9] Hot water is often a good starting point for simple benzamides.[5][9]
-
Dissolution: Place the crude product in a reactor and add the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Decolorization (Optional): If the solution is colored, activated charcoal can be added, and the mixture can be heated for a short period before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Further cooling in an ice bath can maximize the product yield.[5]
-
Collection: Collect the purified crystals by filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. scribd.com [scribd.com]
Preventing diacylation in the synthesis of 4-Amino-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-phenylbenzamide, with a specific focus on preventing the common side reaction of diacylation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound involve the formation of an amide bond followed by the reduction of a nitro group.
-
Route A: Acylation of aniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
-
Route B: Acylation of 4-nitroaniline with benzoyl chloride, followed by the reduction of the nitro group.
Both routes are effective, and the choice may depend on the availability and cost of the starting materials.
Q2: What is diacylation and why is it a problem in this synthesis?
A2: Diacylation is the formation of a byproduct where two acyl groups are introduced onto a molecule. In the context of synthesizing this compound, if p-phenylenediamine is used as a starting material or is formed in situ, both amino groups can react with the acylating agent (e.g., benzoyl chloride) to form N,N'-dibenzoyl-p-phenylenediamine. This reduces the yield of the desired mono-acylated product and complicates the purification process.
Q3: How can I detect the presence of the diacylated byproduct?
A3: The presence of the diacylated byproduct, N,N'-dibenzoyl-p-phenylenediamine, can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The diacylated product will typically have a different Rf value compared to the mono-acylated product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate and quantify the amounts of the desired product and the diacylated impurity.
-
Spectroscopy (NMR and IR): 1H NMR, 13C NMR, and IR spectroscopy can be used to distinguish between the mono- and di-acylated products. The diacylated product will show a symmetric pattern in its NMR spectra and may exhibit different characteristic peaks in the IR spectrum compared to the asymmetric mono-acylated product.
Troubleshooting Guide: Preventing Diacylation
This guide provides strategies to minimize the formation of the diacylated byproduct during the synthesis of this compound.
Issue: Low yield of this compound due to the formation of N,N'-dibenzoyl-p-phenylenediamine.
The formation of the diacylated byproduct is a common challenge when working with diamines. The following troubleshooting steps can help improve the selectivity towards the desired mono-acylated product.
1. Control of Reaction Stoichiometry and Addition Rate
-
Recommendation: Use a slight excess of the diamine relative to the acylating agent. A molar ratio of 1.1 to 1.5 equivalents of the diamine to 1 equivalent of the acylating agent is a good starting point. The slow, dropwise addition of the acylating agent to a solution of the diamine is crucial. This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
2. Optimization of Reaction Temperature (Kinetic vs. Thermodynamic Control)
-
Explanation: The mono-acylation is often the kinetically favored product, meaning it forms faster at lower temperatures. The diacylation product can be the thermodynamically more stable product, favored at higher temperatures where the initial mono-acylation may be reversible.
-
Recommendation: Perform the acylation reaction at a low temperature, typically between 0°C and room temperature. It is advisable to start at 0°C and monitor the reaction progress by TLC.
3. pH Control
-
Explanation: By using the mineral acid salt of the diamine (e.g., p-phenylenediamine dihydrochloride) and carefully controlling the pH, the reactivity of the second amino group can be suppressed. As the first amino group is acylated, the basicity of the second amino group is reduced. Maintaining a slightly acidic pH can prevent the second amino group from being sufficiently nucleophilic to react.
-
Recommendation: In an aqueous medium, maintain the pH of the reaction mixture between 1.5 and 3.5 during the addition of the acylating agent. This can be achieved by the controlled addition of a base, such as sodium hydroxide, to neutralize the acid generated during the reaction.
4. Choice of Solvent and Base
-
Explanation: The choice of solvent and base can significantly influence the selectivity of the reaction. A biphasic system (e.g., Schotten-Baumann conditions) can be effective. The use of a bulky or non-nucleophilic base can also help to control the reaction.
-
Recommendation: Consider using a solvent system like dichloromethane/water or toluene/water with a base such as sodium bicarbonate or pyridine. Pyridine can act as both a base and a nucleophilic catalyst.
5. Use of a Temporary Protecting Group
-
Explanation: A modern approach to prevent diacylation is the in-situ and temporary protection of one of the amino groups. Carbon dioxide can react with one of the amino groups of a diamine to form a carbamate, which is less nucleophilic. This allows the other amino group to be selectively acylated. The carbamate can then be easily removed during workup.
-
Recommendation: Bubble carbon dioxide gas through the solution of the diamine before and during the addition of the acylating agent.
Data Presentation
| Parameter | Condition | Expected Outcome for Mono-acylation | Rationale |
| Temperature | Low (e.g., 0-5 °C) | Higher Selectivity | Favors the kinetically controlled product (mono-acylation). |
| High (e.g., > 50 °C) | Lower Selectivity | Favors the thermodynamically controlled product (di-acylation). | |
| Stoichiometry | Excess Diamine | Higher Selectivity | Statistically favors mono-acylation. |
| (Diamine:Acylating Agent) | Equimolar or Excess Acylating Agent | Lower Selectivity | Increases the probability of di-acylation. |
| Rate of Addition | Slow (Dropwise) | Higher Selectivity | Maintains a low concentration of the acylating agent. |
| Fast (Bolus) | Lower Selectivity | High local concentration of the acylating agent leads to di-acylation. | |
| pH | Acidic (pH 1.5-3.5) | Higher Selectivity | Protonation of the second amino group reduces its nucleophilicity. |
| Neutral or Basic | Lower Selectivity | Both amino groups are highly nucleophilic. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Route A (Kinetic Control)
This protocol focuses on the selective mono-acylation of aniline with 4-nitrobenzoyl chloride at low temperature.
Step 1: Synthesis of 4-Nitro-N-phenylbenzamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in the same solvent.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the aniline solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Nitro-N-phenylbenzamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of 4-Nitro-N-phenylbenzamide
-
Dissolve the purified 4-Nitro-N-phenylbenzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use 5-10 mol% of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Chemical Reduction: Use an excess of a reducing agent like tin(II) chloride (SnCl2·2H2O) in ethanol at an elevated temperature (e.g., 70°C).
-
-
After the reaction is complete, filter off the catalyst (if using Pd/C) through a pad of celite.
-
If using a chemical reducing agent, perform an appropriate aqueous workup to remove the metal salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: The problem of diacylation in the synthesis.
Caption: Troubleshooting workflow to prevent diacylation.
Removal of unreacted starting materials from 4-Amino-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 4-Amino-N-phenylbenzamide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound from unreacted 4-aminobenzoic acid and aniline.
Issue 1: Presence of Starting Materials in the Final Product After Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The recrystallization solvent may not effectively differentiate between the product and the starting materials. For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble at room temperature, while the impurities should either be very soluble or insoluble in the cold solvent.
-
Insufficient Washing: The crystals may not have been washed adequately after filtration, leaving behind mother liquor containing the impurities.
-
Co-precipitation: If the concentration of impurities is very high, they may co-precipitate with the product.
Solutions:
-
Solvent System Optimization:
-
Based on solubility data, a mixed solvent system is often effective. Ethanol/water is a good starting point. This compound is expected to be soluble in hot ethanol and less soluble in water, while aniline has some water solubility and 4-aminobenzoic acid is soluble in hot water.[1]
-
Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly.
-
-
Thorough Washing: Wash the filtered crystals with a small amount of ice-cold solvent mixture (e.g., ethanol/water) to remove any adhering impurities.
-
Iterative Recrystallization: If the product is still impure, a second recrystallization may be necessary.
Issue 2: Poor Separation During Column Chromatography
Possible Causes:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in poor separation.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor resolution.
-
Inappropriate Stationary Phase: While silica gel is a common choice, the basic nature of the amino groups in the product and starting materials can lead to tailing.
Solutions:
-
Mobile Phase Selection:
-
A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2]
-
Optimize the solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the this compound.
-
-
Sample Loading: As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Stationary Phase Modification: To minimize tailing, consider using silica gel that has been deactivated with a small amount of a basic modifier like triethylamine (typically 0.1-1%) in the eluent.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties to consider when separating this compound from its starting materials?
A1: The key differences lie in their polarity and acid-base properties. 4-aminobenzoic acid is acidic due to the carboxylic acid group, aniline is basic due to the amino group, and this compound is amphiphilic with both a basic amino group and a neutral amide group. These differences in polarity and acidity/basicity can be exploited for separation.
Q2: How can I use acid-base extraction to pre-purify my crude product?
A2: An acid-base extraction can be a highly effective initial purification step. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and remove the basic aniline into the aqueous layer. Subsequently, wash with a dilute aqueous base (e.g., 1M NaHCO₃) to deprotonate and remove the acidic 4-aminobenzoic acid into the aqueous layer. The desired this compound will remain in the organic layer.
Q3: What is a good solvent for recrystallizing this compound?
A3: Based on the properties of similar benzamides, a mixture of a polar protic solvent and water is often effective.[1] A good starting point is an ethanol/water or methanol/water mixture. The crude product should be dissolved in the minimum amount of the hot alcohol, followed by the slow addition of hot water until turbidity is observed. Slow cooling should then yield crystals of the purified product.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be caused by cooling the solution too quickly or if the solution is too concentrated. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly. Using a different solvent system may also be necessary.[3]
Q5: How do I choose the right mobile phase for column chromatography?
A5: The ideal mobile phase should provide good separation of your target compound from the impurities on a TLC plate. For N-aryl benzamides, a mixture of hexane and ethyl acetate is a common choice.[2] You should aim for an Rf value of approximately 0.2-0.4 for your product, with clear separation from the spots of the starting materials.
Data Presentation
Table 1: Solubility Data of this compound and Starting Materials
| Compound | Solvent | Solubility |
| This compound | Water | Sparingly soluble |
| Ethanol | Soluble (especially when hot) | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Moderately soluble | |
| Dichloromethane | Moderately soluble | |
| 4-Aminobenzoic Acid | Water | Slightly soluble in cold water, soluble in hot water |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Aniline | Water | Slightly soluble |
| Ethanol | Miscible | |
| Ether | Miscible |
Note: The solubility for this compound is inferred from structurally similar compounds.[4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it becomes persistently cloudy.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Improving the Solubility of 4-Amino-N-phenylbenzamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of 4-Amino-N-phenylbenzamide in biological assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A1: This common issue, often called "antisolvent precipitation" or "crashing out," occurs because this compound, like many small molecule inhibitors, has high solubility in organic solvents such as dimethyl sulfoxide (DMSO) but very low solubility in aqueous solutions.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in the solvent environment causes the compound to exceed its solubility limit and precipitate.
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO should generally be kept below 0.5%, with 0.1% or lower being ideal to prevent off-target effects on cellular functions.[2] It is crucial to always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: How does compound precipitation affect my experimental results?
A3: Precipitation can significantly compromise data accuracy and reproducibility. The actual concentration of the soluble, biologically active compound will be lower than intended, which can lead to an overestimation of IC50 values and unreliable dose-response curves. Additionally, solid particles can cause physical stress to cells and interfere with optical measurements (e.g., absorbance, fluorescence).[2]
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent, other options like dimethylformamide (DMF), ethanol, or polyethylene glycol 400 (PEG 400) can be considered. However, the compatibility and potential toxicity of any alternative solvent must be carefully evaluated for your specific biological system.[2]
Troubleshooting Guide: Compound Precipitation
| Observation | Possible Cause | Troubleshooting Steps & Solutions |
| Immediate cloudiness or precipitate upon dilution of DMSO stock into aqueous media. | Antisolvent Precipitation: The compound's solubility limit in the final aqueous solution is exceeded. | 1. Decrease Final Concentration: Work at a lower final concentration of the compound. 2. Optimize Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid dispersion. 3. Use Pre-warmed Media: Ensure your cell culture media is pre-warmed to 37°C, as solubility often decreases at lower temperatures. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | Supersaturated Solution: The compound is temporarily dissolved above its thermodynamic solubility limit. Media Evaporation: Water loss from wells increases the compound's effective concentration. | 1. Lower Working Concentration: The most reliable solution is to work at or below the experimentally determined kinetic solubility limit. 2. Employ Formulation Aids: Consider using solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) (see Protocol 2). 3. Prevent Evaporation: Ensure proper incubator humidification and consider using plates with low-evaporation lids for long-term experiments. |
| DMSO stock solution is cloudy or contains crystals. | High Stock Concentration: The compound has exceeded its solubility limit even in 100% DMSO. Water Contamination: DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds. Freeze-Thaw Cycles: Repeated cycles can cause the compound to precipitate out of solution. | 1. Prepare a New, Lower Concentration Stock. 2. Gentle Warming: Gently warm the stock to 37°C and vortex to try and redissolve the compound. 3. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO and store in small, tightly sealed aliquots to minimize water absorption and freeze-thaw cycles. |
Quantitative Solubility Data
Table 1: Solubility of 4-Aminobenzamide in Various Solvents at Different Temperatures [3]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 283.15 | 0.85 |
| 298.15 | 1.45 | |
| 313.15 | 2.41 | |
| 323.15 | 3.29 | |
| Methanol | 283.15 | 29.81 |
| 298.15 | 44.22 | |
| 313.15 | 64.93 | |
| 323.15 | 82.51 | |
| Ethanol | 283.15 | 8.91 |
| 298.15 | 11.61 | |
| 313.15 | 16.92 | |
| 323.15 | 21.03 | |
| Acetone | 283.15 | 1.39 |
| 298.15 | 1.95 | |
| 313.15 | 2.89 | |
| 323.15 | 3.78 | |
| Acetonitrile | 283.15 | 0.51 |
| 298.15 | 0.72 | |
| 313.15 | 1.09 | |
| 323.15 | 1.39 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the highest concentration of this compound that remains in solution after dilution from a DMSO stock into an aqueous buffer, providing a practical upper concentration limit for your assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-transparent 96-well microplates
-
Microplate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipettes
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to 0.08 mM).
-
Dispense into Assay Plate: Add 2 µL of each concentration from the dilution plate into triplicate wells of a new UV-transparent 96-well plate. Include wells with 2 µL of DMSO only as a blank.
-
Add Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Seal the plate and place it on a microplate shaker at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (light scattering) of each well at 620 nm.
-
Determine Kinetic Solubility: The kinetic solubility is the highest compound concentration that does not show a significant increase in absorbance compared to the DMSO-only blank, as this indicates the onset of precipitation.[2]
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the "kneading" method to form an inclusion complex between this compound and HP-β-CD, which can significantly enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD. A 1:1 molar ratio is a common starting point. Calculate the required mass of each component.
-
Form a Paste: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.
-
Incorporate the Compound: Gradually add the powdered this compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.[2]
-
Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or store it in a desiccator under vacuum.[2]
-
Pulverize and Store: Gently grind the dried complex into a fine powder. This powdered complex can then be directly dissolved in aqueous media for your assays.
Visualizing Experimental Design and Biological Context
Experimental Workflow for Screening and Validation
The following workflow outlines the key steps in evaluating this compound as a potential inhibitor in a biological context.
Caption: A logical workflow for preparing and testing this compound in biological assays.
Putative Signaling Pathway: Inhibition of the MAPK/ERK Cascade
N-phenylbenzamide derivatives have been identified as inhibitors of BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is frequently hyperactivated in various cancers.
Caption: Putative inhibition of the BRAF-MEK-ERK signaling pathway by this compound.
References
Stability studies of 4-Amino-N-phenylbenzamide under different conditions
Technical Support Center: 4-Amino-N-phenylbenzamide Stability Studies
Disclaimer: Publicly available stability data for this compound is limited. This guide provides a framework based on the compound's chemical structure and established international guidelines for stability testing. The protocols and data presented are illustrative and intended to enable researchers to design and execute their own definitive studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, which contains an amide linkage and a primary aromatic amine, the primary stability concerns are:
-
Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would yield 4-aminobenzoic acid and aniline. Amides are generally resistant to neutral hydrolysis but the reaction can be catalyzed by acids or bases, especially with heat.[1][2][3]
-
Oxidation: The primary aromatic amine group (-NH2) is prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities often found in excipients.[4][5] Oxidation can lead to the formation of colored impurities and potential changes in biological activity.
-
Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light. Exposure to UV or even high-intensity visible light may cause degradation.[6][7] International guidelines (ICH Q1B) recommend photostability testing for new drug substances.[8][9][10]
Q2: How should I store this compound for routine laboratory use?
A2: For routine use, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Q3: I am preparing a solution of this compound for an assay. What solvents should I consider and what precautions should I take?
A3: The choice of solvent depends on the specific assay. For HPLC analysis, a common approach is to dissolve the compound in an organic solvent like methanol or acetonitrile and dilute it with the mobile phase. To minimize degradation during sample preparation:
-
Use high-purity (HPLC grade) solvents to avoid reactive impurities.
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, keep them refrigerated and protected from light.
-
Evaluate the short-term stability of the analyte in the chosen solvent (benchtop stability) to ensure results are not skewed by degradation during the analytical run.
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation (or stress testing) study exposes a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, high humidity, strong acid/base, oxidant, and intense light).[7][11][12][13] The purpose is to:
-
Identify likely degradation products.
-
Understand the degradation pathways.[14]
-
Develop and validate a stability-indicating analytical method that can resolve the parent compound from all its potential degradation products.[13] This is a critical step in drug development as mandated by regulatory bodies like the ICH.[15]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Sample solution develops a yellow/brown color. | Oxidation of the aromatic amine group. | 1. Work under an inert atmosphere: Purge solvents with nitrogen or argon. 2. Use antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT or α-tocopherol.[4] 3. Check excipient purity: Peroxide impurities in excipients can initiate oxidation.[4][16] 4. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Loss of assay value in HPLC analysis over time. | Chemical degradation (hydrolysis or other pathways). | 1. Confirm method stability: Analyze a freshly prepared standard to ensure the issue is with the sample, not the analytical method itself. 2. Check pH of the solution: If using aqueous solutions, ensure the pH is near neutral, as acidic or basic conditions can accelerate amide hydrolysis.[17] 3. Perform a time-course study: Analyze the sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation under benchtop conditions. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Review stress conditions: Correlate the appearance of the new peak with a specific stress condition (acid, base, oxidant, light, heat) to identify its origin. 2. Check for mass balance: The sum of the parent peak area and all degradant peak areas should remain constant. A poor mass balance may indicate that some degradants are not eluting or are not detected at the chosen wavelength.[12] 3. Perform peak purity analysis: Use a photodiode array (PDA) detector to check if the main analyte peak is spectrally pure. |
| Poor or splitting peak shape in HPLC. | Column issues, sample overload, or incompatible sample solvent. | 1. Solvent mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[18] 2. Column contamination: Contaminants from previous injections can build up. Use a guard column and implement a column washing procedure.[19] 3. Column degradation: The column itself may be degrading, especially if used with aggressive pH mobile phases. Test with a standard compound to check column performance.[20] |
Experimental Protocols
The following are generalized protocols for forced degradation studies, based on ICH guidelines. The goal is to achieve 5-20% degradation of the active substance. Concentrations, time, and temperature should be optimized for this compound.
1. Acid and Base Hydrolysis
-
Objective: To test susceptibility to acid and base-catalyzed hydrolysis.[21]
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Prepare a control solution in purified water.
-
Reflux the solutions at 60-80°C for a specified period (e.g., 2, 4, 8, 12 hours), sampling at each time point.
-
Before analysis, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute with mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess sensitivity to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol/Water 50:50).
-
Add a solution of 3-6% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours), sampling at intermediate time points.
-
Analyze the samples directly or after appropriate dilution by HPLC.
-
3. Photostability Testing
-
Objective: To evaluate degradation upon exposure to light, following ICH Q1B guidelines.[6][8][22]
-
Protocol:
-
Expose the solid drug substance and a solution of the compound to a calibrated light source.
-
The light source should provide a combined visible and UVA output, with a total visible light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]
-
Use a parallel set of "dark" control samples, wrapped in aluminum foil, to shield them from light and separate light-induced degradation from thermal degradation.
-
Analyze the light-exposed and dark control samples by HPLC.
-
4. Thermal Degradation
-
Objective: To test the effect of high temperature on the solid drug substance.
-
Protocol:
-
Place a sample of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C) higher than that used for accelerated stability testing.[7][15]
-
Expose the sample for a defined period (e.g., 1 week, 2 weeks).
-
At each time point, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
Data Presentation
The results of a forced degradation study should be summarized to show the extent of degradation and the formation of impurities.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of Parent Compound | % Total Impurities | Remarks |
| 0.1 M HCl | 8 hours | 91.2% | 8.5% | One major degradant peak observed at RRT 0.85. |
| 0.1 M NaOH | 8 hours | 88.5% | 11.1% | Two major degradant peaks observed at RRT 0.72 and 0.85. |
| 6% H₂O₂ | 24 hours | 85.3% | 14.2% | Multiple minor degradant peaks. Solution turned yellow. |
| Thermal (80°C) | 7 days | 98.9% | 0.9% | Compound is relatively stable to dry heat. |
| Photolytic | 1.2M lux-hr | 94.5% | 5.1% | One major degradant peak observed at RRT 1.15. |
| Dark Control | 1.2M lux-hr | 99.6% | 0.4% | No significant degradation. |
| (Note: Data is illustrative and not based on experimental results.) |
Visualizations
Experimental Workflow
This diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Troubleshooting Logic
This diagram provides a logical tree for troubleshooting unexpected peaks in a chromatogram.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. jordilabs.com [jordilabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. labinsights.nl [labinsights.nl]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. labcompare.com [labcompare.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ijnrd.org [ijnrd.org]
- 21. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Byproduct Identification in 4-Amino-N-phenylbenzamide Synthesis via LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-phenylbenzamide and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in LC-MS analysis?
A1: In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺. Given the molecular weight of this compound (C₁₃H₁₂N₂O) is 212.25 g/mol , the expected m/z value for the singly charged protonated ion is approximately 213.26.
Q2: What are the common byproducts I should expect in the synthesis of this compound?
A2: The synthesis of this compound typically involves the coupling of a 4-aminobenzoic acid derivative with aniline. Common byproducts can include:
-
Unreacted starting materials: 4-aminobenzoic acid and aniline.
-
Diacylated aniline: A molecule of aniline reacting with two molecules of the activated 4-aminobenzoic acid.
-
4-aminobenzoic acid anhydride: Formed from the self-condensation of two molecules of activated 4-aminobenzoic acid.
Q3: My LC-MS chromatogram shows multiple peaks. How can I tentatively identify them?
A3: You can tentatively identify the peaks by comparing their m/z values with the expected values for the product and potential byproducts. Tandem mass spectrometry (MS/MS) fragmentation can then be used to confirm these tentative identifications by comparing the fragmentation patterns.
Q4: What is a typical fragmentation pattern for this compound in MS/MS?
A4: A common fragmentation pattern for aromatic amides involves the cleavage of the amide bond. For this compound, you can expect to see fragments corresponding to the benzoyl cation and the phenyl cation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS analysis for byproduct identification.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the chromatogram | Presence of byproducts from the synthesis. | 1. Determine the m/z of the unexpected peaks. 2. Compare these values against the table of potential byproducts (see below). 3. Perform MS/MS on the unexpected peaks and compare the fragmentation patterns with predicted patterns for likely byproducts. |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination. | 1. Ensure the mobile phase pH is appropriate for the analytes. For amine-containing compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 2. Dilute your sample and re-inject. 3. Flush the column with a strong solvent or replace it if necessary. |
| Low signal intensity for the target compound | 1. Poor ionization. 2. Sample degradation. 3. Incorrect MS settings. | 1. Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). 2. Prepare a fresh sample and analyze it promptly. 3. Ensure the mass spectrometer is set to detect the expected m/z range and polarity. |
| Retention time shifts | 1. Changes in mobile phase composition. 2. Column aging. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Equilibrate the column for a sufficient amount of time before analysis. 3. Use a column oven to maintain a consistent temperature. |
Table 1: Expected m/z Values of Product and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₃H₁₂N₂O | 212.25 | 213.26 |
| 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 | 138.15 |
| Aniline | C₆H₇N | 93.13 | 94.14 |
| Diacylated aniline | C₂₀H₁₇N₃O₂ | 331.37 | 332.38 |
| 4-aminobenzoic acid anhydride | C₁₄H₁₂N₂O₃ | 256.26 | 257.27 |
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a general representation and may require optimization.
-
Activation of 4-aminobenzoic acid: In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature to allow for the activation of the carboxylic acid.
-
Coupling reaction: Add aniline to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and purification: Upon completion, quench the reaction and extract the product. Purify the crude product by recrystallization or column chromatography.
LC-MS Analysis Protocol
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute compounds, then return to initial conditions for re-equilibrio. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range (Full Scan) | m/z 100 - 500 |
| MS/MS | Collision-Induced Dissociation (CID) |
Visualizations
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for identifying an unknown peak in an LC-MS chromatogram.
Validation & Comparative
Comparative Study of 4-Amino-N-phenylbenzamide and Its Structural Analogs: A Guide for Drug Development Professionals
An in-depth analysis of the synthesis, biological activity, and structure-activity relationships of 4-Amino-N-phenylbenzamide and its derivatives, providing crucial insights for researchers and scientists in the field of drug discovery.
This compound and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest as potential therapeutic agents, exhibiting anticancer, antiviral, antimicrobial, and kinase inhibitory properties. This guide offers a comparative study of this class of compounds, presenting key experimental data, detailed methodologies, and visualizations of relevant biological pathways to aid in the design and development of novel drug candidates.
Comparative Biological Activity
The biological efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzamide and the N-phenyl rings. The following tables summarize the in vitro activity of various derivatives against different biological targets.
Anticancer Activity
Substituted N-phenylbenzamide derivatives have shown promising cytotoxic effects against various cancer cell lines.
| Compound ID | Core Structure | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | K562 (Leukemia) | 2.27 | [1] |
| 1b | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | HL-60 (Leukemia) | 1.42 | [1] |
| 2a | N-Phenylbenzamide | Imidazole | 4-NO2 | A549 (Lung) | - | [1] |
| 4e | Imidazole-based N-phenylbenzamide | - | p-methoxy | A549, HeLa, MCF-7 | 8.9, 11.1, 9.2 | [2] |
| 4f | Imidazole-based N-phenylbenzamide | - | fluorine substitution | A549, HeLa, MCF-7 | 7.5, 9.3, 8.9 | [2] |
| 7 | 4-Methylbenzamide derivative | - | - | K562, HL-60, OKP-GS | 2.27, 1.42, 4.56 | [3] |
| 10 | 4-Methylbenzamide derivative | - | - | K562, HL-60 | 2.53, 1.52 | [3] |
Antiviral Activity against Enterovirus 71 (EV71)
Certain analogs have demonstrated potent inhibitory effects on the replication of Enterovirus 71.
| Compound | Modification | Virus Strain | IC50 (µM) | Reference |
| 3-amino-4-methoxy-N-phenylbenzamide | Parent Analogue | EV71 (SZ-98) | > 200 | [4] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Bromo-substituted | EV71 (SZ-98) | 5.7 ± 0.8 | [4][5] |
Antimicrobial Activity
The introduction of halogen atoms to the N-phenylbenzamide scaffold has been shown to modulate its antimicrobial properties. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency.
| Compound | Modification | Test Organism | MIC (mg/mL) | Reference |
| N-phenyl-2-hydroxybenzamide | Parent Compound | Staphylococcus aureus | > 5.0 | [4] |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substituted | Staphylococcus aureus | 0.125–0.5 | [4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo-substituted | Staphylococcus aureus | 2.5–5.0 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Synthesis of this compound Analogs
A general method for the synthesis of N-(4-aminophenyl)-substituted benzamides involves a multi-step process.[6]
-
Acid Chloride Formation: The substituted benzoic acid is refluxed with thionyl chloride (SOCl₂) for 2-3 hours to form the corresponding acid chloride.
-
Amide Coupling: The resulting acid chloride is reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) at room temperature for 24 hours.
-
Nitro Group Reduction: The nitro-substituted intermediate is then reduced to the amino derivative using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in ethanol for 30 minutes.
In Vitro Kinase Inhibition Assay
This assay measures a compound's ability to inhibit a specific protein kinase.[1][7] A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant kinase enzyme to each well, followed by the test compounds at various concentrations. Include vehicle (DMSO) and known kinase inhibitor controls.
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the antiviral activity of compounds against viruses that cause visible damage to host cells.[4]
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include cell control, virus control (no compound), and positive control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until CPE is evident in the virus control wells (typically 2-3 days).
-
CPE Observation: Observe the cells under a microscope to assess the extent of CPE.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the viral CPE.
Signaling Pathways and Experimental Workflows
Graphical representations provide a clearer understanding of the biological processes and experimental methodologies.
Caption: General synthesis workflow for this compound analogs.
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: 4-Amino-N-phenylbenzamide Scaffold vs. Imatinib as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the established multi-kinase inhibitor, imatinib, and the chemical scaffold, 4-Amino-N-phenylbenzamide. While imatinib is a well-defined therapeutic agent, this compound serves as a foundational structure for the development of novel kinase inhibitors. This comparison will explore their respective mechanisms, target profiles, and the available experimental data to inform future research and drug discovery efforts.
Introduction to the Compounds
Imatinib (Gleevec®) is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a small number of tyrosine kinases.[1] It is a cornerstone in targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Imatinib's mechanism involves binding to the ATP-binding site of its target kinases, stabilizing the inactive conformation of the enzyme and thereby blocking downstream signaling pathways that drive cell proliferation and survival.[2][3]
This compound , also known as 4-aminobenzanilide, is a chemical scaffold. While not a potent kinase inhibitor in its own right, its derivatives have been synthesized and investigated as inhibitors of various kinases.[4][5] This scaffold provides a starting point for medicinal chemists to design more complex molecules with specific inhibitory activities. Recent studies have explored this compound derivatives as potential dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora kinases (AURK).[5]
Comparative Analysis of Kinase Inhibition
The primary distinction between imatinib and this compound lies in their roles in drug discovery. Imatinib is a highly optimized drug with a well-characterized profile, whereas this compound is a building block for potential new drugs.
Target Specificity and Potency
Imatinib is known for its high selectivity and potency against the Bcr-Abl fusion protein, c-Kit, and platelet-derived growth factor receptors (PDGFR).[6][7] This specificity contributes to its relatively favorable side-effect profile compared to less targeted chemotherapies.[2]
Derivatives of the this compound scaffold have shown inhibitory activity against a different range of kinases. For instance, certain derivatives have demonstrated potent inhibition of EGFR and Aurora kinases, with some dual inhibitors showing nanomolar potency against these targets.[5][8] The inhibitory profile of these derivatives can be significantly altered by modifying the substitution patterns on the phenyl and benzamide rings.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for imatinib and representative derivatives of the this compound scaffold.
Table 1: Kinase Inhibitory Activity (IC50 Values)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | c-Abl | 400 | [9] |
| Bcr-Abl | < 50 | [10] | |
| c-Kit | 100-200 | [6][7] | |
| PDGFRα | 50-100 | [6][7] | |
| PDGFRβ | 50-100 | [6][7] | |
| This compound Derivative (Example 1) | EGFR | 91% inhibition at 10 nM | [8] |
| This compound Derivative (Example 2) | HER-4 | Comparable to imatinib | [8] |
| This compound Derivative (Example 3) | VEGFR2 | 16-48% inhibition at 10 nM | [8] |
| This compound Derivative (Example 4) | PDGFRα | 67-77% inhibition at 10 nM | [8] |
Note: Data for this compound derivatives are often reported as percent inhibition at a specific concentration rather than IC50 values in initial screenings.
Table 2: Cellular Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Imatinib | K562 (Bcr-Abl+) | 0.25 | [7] |
| This compound Derivative (Example 5) | K562 | 5.6 | [8] |
| This compound Derivative (Example 6) | HL-60 | 5.6 - 8.2 | [8] |
| This compound Derivative (Example 7) | H1975 (NSCLC) | 0.044 | [11] |
| This compound Derivative (Example 8) | A431 (Epidermoid Carcinoma) | 0.119 | [11] |
Signaling Pathways
Imatinib and derivatives of this compound interrupt different signaling cascades critical for cancer cell survival and proliferation.
Imatinib's Mechanism of Action
Imatinib primarily targets the Bcr-Abl, c-Kit, and PDGFR pathways.
-
Bcr-Abl Pathway: In CML, the constitutively active Bcr-Abl tyrosine kinase drives oncogenesis through downstream pathways like RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[12][13] Imatinib blocks the ATP binding site of Bcr-Abl, inhibiting its kinase activity and shutting down these downstream signals.[3][14]
References
- 1. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imatinib - Proteopedia, life in 3D [proteopedia.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Abstract 5339: 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. [Preclinical and clinical profile of imatinib mesilate, a potent protein-tyrosine kinase inhibitor for CML therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
A Comparative Analysis of 4-Amino-N-phenylbenzamide and Procainamide: Unraveling Their Biological Activities
A comprehensive review of existing scientific literature reveals a significant disparity in the characterized biological activities of 4-Amino-N-phenylbenzamide and the well-established antiarrhythmic drug, procainamide. While procainamide's cardiac electrophysiological effects are extensively documented, data on the specific biological actions of this compound, particularly concerning its influence on cardiac ion channels, remains scarce, precluding a direct comparative analysis of their antiarrhythmic properties.
Procainamide, a Class IA antiarrhythmic agent, exerts its effects by blocking both fast sodium channels and potassium channels in cardiac muscle.[1][2][3] This dual action leads to a decrease in the speed of impulse conduction and a prolongation of the cardiac action potential, resulting in reduced myocardial excitability and contractility.[1] It is utilized in the management of various cardiac arrhythmias, including ventricular and supraventricular arrhythmias.[1]
In contrast, the biological profile of this compound is less defined within the context of cardiovascular pharmacology. Available research primarily focuses on its utility as a chemical scaffold in the synthesis of novel compounds with diverse therapeutic potential, including antiviral, anticancer, and antiprotozoal activities. Some studies have explored the anticonvulsant properties of this compound derivatives, suggesting a potential interaction with the central nervous system. However, to date, there is a conspicuous absence of published experimental data detailing its effects on cardiac electrophysiology, specifically its interaction with sodium and potassium channels, which are the primary targets of procainamide.
A study on a structurally related but distinct compound, 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered analog of procainamide, demonstrated altered electrophysiological characteristics compared to the parent drug. This finding underscores the principle that minor structural modifications can significantly impact biological activity, further highlighting the need for specific experimental data on this compound to draw any valid comparisons with procainamide.
Due to the lack of direct comparative studies or specific data on the cardiac electrophysiological effects of this compound, a quantitative comparison of its biological activity with procainamide is not feasible at this time. Future research is required to elucidate the pharmacological profile of this compound to enable a meaningful and data-driven comparison with established drugs like procainamide.
Procainamide: A Detailed Look at its Biological Activity
Procainamide's mechanism of action and electrophysiological effects have been extensively studied and are well-characterized.
Mechanism of Action
Procainamide is classified as a Class IA antiarrhythmic agent.[2] Its primary mechanism involves the blockade of voltage-gated sodium channels in their open state, which slows the rapid influx of sodium ions during the depolarization phase (Phase 0) of the cardiac action potential.[2][4] This action decreases the rate of depolarization and reduces the conduction velocity of the electrical impulse throughout the heart.[1][2]
Furthermore, procainamide also exhibits moderate potassium channel-blocking effects, which delays the repolarization phase (Phase 3) of the action potential.[2][3] This prolongation of the action potential duration increases the effective refractory period of cardiac cells, making them less susceptible to premature or ectopic beats that can trigger arrhythmias.[2]
Quantitative Data on Procainamide's Biological Activity
The following table summarizes key pharmacological parameters of procainamide.
| Parameter | Value | Reference |
| Class | IA Antiarrhythmic | [2] |
| Onset of Action (IV) | 10-30 minutes | [1] |
| Half-life | 2.5-4.7 hours (Adults with normal renal function) | [5] |
| Metabolism | Hepatic acetylation to N-acetylprocainamide (NAPA) | [3] |
| Primary Targets | Voltage-gated sodium channels, Potassium channels | [2][3] |
Experimental Protocols
Electrophysiology Studies
A common experimental method to assess the effects of compounds like procainamide on cardiac action potentials is through intracellular microelectrode recordings in isolated cardiac preparations, such as Purkinje fibers or papillary muscles.
Protocol for Intracellular Microelectrode Recording:
-
Tissue Preparation: Cardiac tissue (e.g., canine Purkinje fibers or guinea pig papillary muscle) is dissected and mounted in a tissue bath.
-
Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
Stimulation: The tissue is stimulated at a fixed frequency (e.g., 1 Hz) using bipolar electrodes.
-
Recording: A glass microelectrode filled with a high-potassium solution is inserted into a cardiac cell to record the transmembrane action potentials.
-
Drug Application: After obtaining stable baseline recordings, the compound of interest (e.g., procainamide) is added to the superfusion solution at various concentrations.
-
Data Analysis: Changes in action potential parameters, such as the maximum upstroke velocity (Vmax), action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), and resting membrane potential, are measured and analyzed.
References
- 1. Molecular modeling and crystallographic studies of this compound anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Masitinib - Wikipedia [en.wikipedia.org]
A Comparative Guide to the HPLC Method Validation for 4-Amino-N-phenylbenzamide Analysis
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-N-phenylbenzamide against other analytical techniques. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and performance data from analogous compounds.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and sensitive technique for the quantification of aromatic compounds like this compound.[1] Its accuracy and reliability are essential for quality control, stability studies, and formulation development.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. While HPLC is a widely used technique for the quantification of pharmaceutical compounds, other methods may offer advantages in specific contexts.[2]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[2] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0%[2] | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | < 0.1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[2] | < 0.5 ng/mL | 5 - 20 ng/mL |
| Robustness | High[2] | Moderate | Moderate |
| Specificity | Good to Excellent | Excellent | Good to Excellent |
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for this compound is provided below. This protocol is a foundational template and may require optimization for specific sample matrices.
Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system equipped with a pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (ACS Grade), and a this compound reference standard.[1]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
Validation Parameters
The following parameters should be assessed according to ICH guidelines to ensure the method is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spiking a placebo with known concentrations of the analyte and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method.
Caption: A flowchart illustrating the key stages of HPLC method validation.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning oncology, infectious diseases, and neurology. This guide provides an objective comparison of the in vitro and in vivo efficacy of various benzamide derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding and aid in future drug development endeavors.
Anticancer Benzamide Derivatives: Targeting Key Pathways
Benzamide derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and survival. This section compares the efficacy of benzamides as inhibitors of Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerase (PARP), and tubulin polymerization.
Histone Deacetylase (HDAC) Inhibitors
Benzamide-based HDAC inhibitors represent a significant class of anticancer agents that modulate gene expression by altering chromatin structure.
| Compound ID | Modifications | Target HDAC Isoforms | In Vitro Potency (IC50, µM) | Cell Line | In Vivo Model | In Vivo Efficacy | Reference |
| MS-275 (Entinostat) | Pyridine-containing benzamide | Class I HDACs | HDAC1: 0.93, HDAC2: 0.95, HDAC3: 1.80 | Various | Human tumor xenografts | Remarkable antitumor activity | [1] |
| Compound 7j | N-(2-aminophenyl)benzamide derivative | HDAC1, HDAC2, HDAC3 | HDAC1: 0.65, HDAC2: 0.78, HDAC3: 1.70 | MCF-7, T47D | Not specified | Potent antiproliferative activity | [1] |
| Compound 13 | 2-methylamino benzamide | HDAC3 selective | HDAC3: 0.041 | Jurkat T-cell | Not specified | Highly selective inhibition | [2] |
| Compound 16 | 2-methylthiobenzamide | HDAC3 selective | HDAC3: 0.030 | Jurkat T-cell | Not specified | Unprecedented selectivity (>300-fold) | [2] |
HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.[3][4]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Benzamide derivatives that mimic the nicotinamide moiety of NAD+ are potent PARP inhibitors, exploiting synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line (BRCA status) | In Vitro Antiproliferative Activity (IC50) | Reference |
| Olaparib | 1.9 | 1.5 | BRCA1-deficient breast cancer | Potent inhibition | [5][6] |
| Rucaparib | 1.4 | 1.4 | Not specified | Potent inhibition | [6] |
| Talazoparib | 0.57 | 0.31 | Not specified | Potent inhibition | [6] |
| Niraparib | 3.8 | 2.1 | Not specified | Potent inhibition | [6] |
| Veliparib | 4.7 | 2.9 | Not specified | Potent inhibition | [6] |
In cells with BRCA mutations, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. PARP inhibitors block the base excision repair (BER) pathway, leading to the accumulation of single-strand breaks that convert to double-strand breaks during replication. The inability to repair these breaks via HR results in cell death, a concept known as synthetic lethality.[7][8][9][10]
Tubulin Polymerization Inhibitors
Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound ID | In Vitro Antiproliferative Activity (IC50, nM) | Cell Lines | In Vitro Tubulin Polymerization Inhibition (IC50, µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 20b | 12 - 27 | Various cancer cell lines | Binds to colchicine site | Not specified | Potent anti-vascular activity | [11] |
| Compound 20b-P (prodrug) | Not specified | Not specified | Not specified | Liver cancer cell H22 allograft mouse model | Significantly inhibited tumor growth and decreased microvessel density | [11] |
| Compound 12d | 28 - 87 | Four cancer cell lines | Inhibited tubulin polymerization in vitro | Not specified | Induced G2/M cell cycle arrest and apoptosis | [12] |
Antimicrobial Benzamide Derivatives
The benzamide scaffold is also a promising framework for the development of novel antimicrobial agents.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5a | B. subtilis | 25 | 6.25 | [13] |
| E. coli | 31 | 3.12 | [13] | |
| Compound 6b | E. coli | 24 | 3.12 | [13] |
| Compound 6c | B. subtilis | 24 | 6.25 | [13] |
| Compound 2a | S. mutans | 40 | 3.90 | [14] |
| C. albicans | 42 | 1.90 | [14] | |
| Compound 2b | E. coli | Good binding energy in silico | Not specified | [14] |
Note: In vivo efficacy data for these specific antimicrobial benzamide derivatives was not available in the reviewed literature, highlighting a gap for future research.
Experimental Protocols
In Vitro Assays
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4). Dilute recombinant human HDAC enzymes and a fluorogenic substrate (e.g., from a p53-derived peptide) in the assay buffer.
-
Compound Plating : Perform serial dilutions of the test benzamide derivatives in DMSO and then in the assay buffer in a 96-well plate.
-
Enzyme Incubation : Add the diluted HDAC enzyme to the wells and incubate for at least 5 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation : Add the fluorogenic substrate to start the enzymatic reaction and incubate for a defined period (e.g., 30-90 minutes at 37°C).
-
Signal Detection : Stop the reaction with a developer solution containing a potent HDAC inhibitor (e.g., Trichostatin A). Measure the fluorescence to determine the extent of HDAC inhibition.
-
Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Compound Preparation : Prepare serial twofold dilutions of the benzamide derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that shows no visible growth.
In Vivo Models
-
Animal Model : Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Implantation : Subcutaneously implant human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize mice into treatment and control groups. Administer the benzamide derivative or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Assessment : Measure tumor volume regularly. At the end of the study, excise tumors and weigh them. Further analysis can include histology and biomarker assessment.[4]
-
Animal Model : Use a suitable mouse strain for the specific infection model (e.g., BALB/c mice).
-
Infection : Infect the mice with a standardized dose of the pathogen (e.g., via intraperitoneal injection for a systemic infection or intranasal instillation for a lung infection).
-
Treatment : Administer the benzamide derivative or a control antibiotic at various doses and schedules.
-
Efficacy Assessment : Monitor survival rates and determine the effective dose (e.g., ED50). Bacterial or fungal load in relevant organs (e.g., spleen, kidneys, lungs) can be quantified at different time points.[11]
Experimental Workflows
Conclusion
This guide highlights the significant therapeutic potential of benzamide derivatives across multiple disease areas. The presented data demonstrates a clear structure-activity relationship for various targets, with promising in vitro potency translating to in vivo efficacy in many cases. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field. Further investigation, particularly in establishing a stronger correlation between in vitro and in vivo data for antimicrobial benzamides, is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic aspects and in vitro-in vivo correlation potential for lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 11. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 4-Amino-N-phenylbenzamide Derivatives: A Comparative Guide
A comprehensive analysis of 4-Amino-N-phenylbenzamide derivatives reveals key structural determinants for their biological activity across various targets, including kinases, viruses, and parasites. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in the design of novel therapeutics.
The this compound scaffold has emerged as a versatile backbone in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets. SAR studies are crucial in optimizing the potency and selectivity of these compounds. This guide synthesizes findings from multiple studies to provide a clear comparison of how structural modifications on this scaffold influence its activity.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzamide and the N-phenyl rings. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Table 1: Kinase Inhibition Profile of this compound Derivatives
| Compound ID | Modifications on Benzamide Ring (Ring A) | Modifications on N-phenyl Ring (Ring B) | Target Kinase | IC50 (nM) | Reference |
| 1a | 4-amino | Unsubstituted | EGFR | >10,000 | [1] |
| 1b | 4-amino | 3-chloro | EGFR | 1,200 | [1] |
| 1c | 4-amino | 3-ethynyl | EGFR | 45 | [1] |
| 2a | 4-(arylaminomethyl) linker | 3-(trifluoromethyl) | EGFR | 91% inhibition @ 10nM | [2][3] |
| 2b | 4-(arylaminomethyl) linker | 3-(trifluoromethyl) on amide | EGFR | 92% inhibition @ 10nM | [2][3] |
| CHMFL-ABL-053 | Complex benzamide core | 2-methyl-5-(3-(trifluoromethyl)benzamido) | ABL1 | 70 | [4] |
| SRC | 90 | [4] | |||
| p38 | 62 | [4] |
Table 2: Antiviral Activity of N-phenylbenzamide Derivatives against Enterovirus 71 (EV71)
| Compound ID | Modifications on Benzamide Ring (Ring A) | Modifications on N-phenyl Ring (Ring B) | EV71 Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| 3a | 3-amino-4-methoxy | 4-bromo | H, C2 genotype | 5.7 ± 0.8 | 620 ± 0.0 | >108 | [5][6] |
| 3b | 3-amino-4-methoxy | 4-chloro | H, C2 genotype | 11 ± 1.5 | >500 | >45 | [5][6] |
| 3c | 3-amino-4-methoxy | 4-fluoro | H, C2 genotype | 15 ± 2.1 | >500 | >33 | [5][6] |
| 3d | 3-amino-4-methoxy | Unsubstituted | H, C2 genotype | 18 ± 1.2 | >500 | >27 | [5][6] |
Table 3: Antischistosomal Activity of N-phenylbenzamide Analogs
| Compound ID | Modifications on Benzamide Ring (Ring A) | Modifications on N-phenyl Ring (Ring B) | Target | EC50 (µM) | CC50 (µM) in HEK293 cells | Selectivity Index (SI) | Reference |
| 4a | Unsubstituted | Unsubstituted | Adult S. mansoni | >20 | - | - | [7] |
| 4b | 4-CF3 | 4-NO2 | Adult S. mansoni | 1.17 | >20 | >17.1 | [7] |
| 4c | 4-Cl | 4-NO2 | Adult S. mansoni | 1.64 | >20 | >12.2 | [7] |
| 4d | 4-F | 4-NO2 | Adult S. mansoni | 1.16 | >20 | >17.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[4]
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low, typically below 1%.[4]
-
Assay Plate Preparation: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of a microplate.
-
Compound Addition: The diluted test compounds are added to the appropriate wells. A DMSO-only well serves as a negative control.
-
Pre-incubation: The plate is gently mixed and pre-incubated at room temperature for 10-15 minutes to allow the compound to interact with the kinase.[4]
-
Initiation of Kinase Reaction: The reaction is initiated by adding a solution of ATP and the specific substrate to each well. The ATP concentration should be near the Km value for the specific kinase.[4]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[4]
-
Termination and Signal Generation: The kinase reaction is stopped, and the remaining ATP is depleted by adding a reagent like ADP-Glo™. After a 40-minute incubation, a kinase detection reagent is added to convert the generated ADP to ATP, which in turn drives a luciferase-luciferin reaction, producing a luminescent signal. This is followed by a 30-60 minute incubation at room temperature.[4]
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds. A vehicle-treated group serves as a control.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo® or MTT) is added to each well.
-
Signal Reading: After a short incubation as per the manufacturer's instructions, the signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Visualizations: Logical Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General Structure-Activity Relationship (SAR) logic for this compound derivatives.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling pathway, a common target for this compound derivatives.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Screening of 4-Amino-N-phenylbenzamide Against a Kinase Panel: A Comparative Guide
This guide provides an objective comparison of the off-target screening of a representative benzamide-based kinase inhibitor, serving as a surrogate for 4-Amino-N-phenylbenzamide due to the limited publicly available kinome screening data for the latter. We will utilize data for the structurally related compound, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), to illustrate the typical kinase selectivity profile of this chemical class.[1] This guide presents quantitative data on kinase inhibition, detailed experimental methodologies for kinase assays, and visualizations of a relevant signaling pathway and experimental workflow to facilitate a comprehensive understanding of the compound's off-target profile.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of the surrogate compound was assessed against a panel of kinases, revealing potent activity against its primary target, BCR-ABL, as well as significant off-target inhibition of SRC and p38 kinases.[1] The quantitative data for these interactions are summarized in the table below, providing a clear comparison of the compound's potency against these key enzymes.
| Kinase Target | CHMFL-ABL-053 IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[1] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[1] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for kinase inhibitors is a critical step in their characterization.[1] Below is a detailed methodology for a typical in vitro kinase assay, which can be adapted for screening compounds like this compound and its analogs against a panel of kinases.[1]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[1]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant, typically below 1%.[1]
-
Assay Plate Preparation: Add the kinase, the specific substrate, and the kinase assay buffer to the wells of the microplate. Then, add the diluted test compound to the appropriate wells. Include a vehicle-only control (DMSO).
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.[1]
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP and the specific substrate to each well. The concentration of ATP should ideally be at or near the Km for the specific kinase.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[1]
-
Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[1]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the off-target effects of this class of inhibitors.
The off-target inhibition of kinases such as SRC by benzamide-based inhibitors can have significant biological consequences due to their central roles in various signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for designing more selective inhibitors.
References
Comparative docking studies of 4-Amino-N-phenylbenzamide derivatives
A Comparative Guide to the Molecular Docking of 4-Amino-N-phenylbenzamide Derivatives
The following guide provides a comparative analysis of molecular docking studies performed on various this compound derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Quantitative Data Summary
The inhibitory activities of various this compound derivatives have been evaluated against several protein kinases. The data from these studies, including IC50 values and percentage inhibition, are summarized below.
| Compound | Target Kinase/Cell Line | IC50 (µM) | Inhibition (%) at 10 nM | Reference |
| Analogue 10 | K562 | 40 | 65 (EGFR) | [1] |
| HL60 | 8.2 | - | [1] | |
| Analogue 11 | - | - | 91 (EGFR) | [1] |
| Analogue 13 | K562 | 5.6 | 92 (EGFR) | [1] |
| Analogue 15 | K562 | 31 | - | [1] |
| HL60 | 5.6 | - | [1] | |
| Analogue 18 | - | - | 67 (PDGFRa) | [1] |
| Analogue 20 | - | - | 77 (PDGFRa) | [1] |
| Analogue 28j | K562 | 6.9 | - | [1] |
| Analogue 28k | K562 | 3.6 | - | [1] |
| Analogue 28l | K562 | 4.5 | - | [1] |
| Compound 5b | Butyrylcholinesterase | 0.82 ± 0.001 | - | |
| Compound 5h | Butyrylcholinesterase | 0.91 ± 0.003 | - | |
| Eserine (Standard) | Butyrylcholinesterase | 0.85 ± 0.0001 | - | |
| Compound 6g | A-498 | 14.46 | - | [2] |
| NCI-H23 | 13.97 | - | [2] | |
| MDAMB-231 | 11.35 | - | [2] | |
| MCF-7 | 11.58 | - | [2] | |
| A-549 | 15.77 | - | [2] |
Comparative Docking Scores
Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. Below is a comparison of binding energies for selected compounds against their respective protein targets.
| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
| Analogue 28l | Human ABL kinase (3CS9) | -148.6 ± 19.5 (Total Binding Energy) | [1] |
| Compound 6g | Aromatase (3S7S) | -8.6 | [2] |
| MK2 | Cyclooxygenase-2 (3PGH) | Not specified, but showed strong and stable binding | [3] |
| Ligand-c | COVID-19 main protease (6LU7) | -7.5 | [4] |
| General Derivatives | COVID-19 main protease (6LU7) | -6.5 to -8.4 | [5] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies share a common workflow, with variations in the specific software and parameters used.
General Ligand and Protein Preparation
-
Ligand Preparation : The 2D structures of the this compound derivatives were typically drawn using chemical drawing software like ChemDraw. These structures were then converted to 3D formats and energetically minimized using computational chemistry software.
-
Protein Preparation : The 3D crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[1][6] Standard preparation steps included the removal of water molecules and existing ligands, the addition of hydrogen atoms, and the assignment of appropriate charges to the amino acid residues.
Molecular Docking Simulation
-
Software : A variety of docking software has been utilized, including AutoDock, CLC Drug Discovery Workbench, and suites like Schrödinger.[3][6][7]
-
Grid Generation : A grid box was defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid were determined based on the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm : The docking process involves a search algorithm that explores different conformations and orientations of the ligand within the protein's active site. The quality of the binding is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results : The resulting docked poses were analyzed to identify the one with the most favorable binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the structural basis of the binding.[8]
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: General workflow for a comparative molecular docking study.
Hypothetical Signaling Pathway Modulation
This diagram depicts a hypothetical signaling pathway that could be targeted by this compound derivatives, such as a receptor tyrosine kinase (RTK) pathway.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Reactivity for 4-Amino-N-phenylbenzamide-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects, stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, can lead to unforeseen side effects or provide opportunities for drug repurposing.[1] This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 4-Amino-N-phenylbenzamide scaffold. Due to limited publicly available kinome-wide screening data for the parent compound, this analysis leverages data from structurally related derivatives and surrogates to illustrate the typical selectivity profile of this chemical class.
Quantitative Inhibitor Activity Comparison
The inhibitory activity of this compound-based compounds has been assessed against various kinases. The following tables summarize the available quantitative data, providing a snapshot of the on-target and off-target inhibitory potential of this class of molecules.
Table 1: Inhibitory Activity of a Representative Benzamide-Based Inhibitor
As a surrogate to illustrate a typical kinase selectivity profile, the inhibitory activity of CHMFL-ABL-053, a compound with a benzamide core, was evaluated against a panel of kinases. This compound shows potent activity against its primary target, BCR-ABL, but also demonstrates significant inhibition of other kinases like SRC and p38.[2]
| Kinase Target | CHMFL-ABL-053 IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[2] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in proliferation, differentiation, and motility.[2] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[2] |
Table 2: Cross-Reactivity of 4-(Arylaminomethyl)benzamide Derivatives
A series of 4-(Arylaminomethyl)benzamide derivatives were screened against a panel of receptor tyrosine kinases. The data, presented as percent inhibition at a 10 nM concentration, reveals varied selectivity profiles, with some compounds showing potent inhibition of EGFR and other kinases.[3]
| Compound | EGFR (% inh) | HER-4 (% inh) | VEGFR-2 (% inh) | PDGFRα (% inh) |
| 10 | - | - | 16 | - |
| 11 | 91 | 49 | - | - |
| 13 | 92 | 54 | 20 | - |
| 18 | - | 56 | 24 | 67 |
| 20 | 56 | 57 | 48 | 77 |
| 22 | 21 | 49 | 28 | - |
| 24 | 24 | 44 | - | - |
| 28k | - | 43 | 23 | - |
| 28l | - | 51 | 17 | - |
| Imatinib | - | 42 | - | 56 |
Experimental Protocols
The determination of inhibitor potency and selectivity is critical for drug development. Below are detailed methodologies for key experiments used to assess the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This method directly measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from ATP onto a specific substrate.[4]
Materials:
-
Recombinant human protein kinases
-
Test compounds (e.g., this compound derivatives)
-
Kinase reaction buffer
-
Substrate (specific for each kinase)
-
ATP and ³³P-ATP
-
P81 ion exchange filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent, such as DMSO.
-
Reaction Setup: In a reaction plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) for 100% kinase activity and a no-kinase control for background.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the compound to interact with the kinase.[2]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and ³³P-ATP to a final concentration of 10 µM.[4]
-
Incubation: Incubate the plate at room temperature for 120 minutes.[4]
-
Reaction Termination: Spot the reactions onto P81 ion exchange filter paper to stop the reaction.[4]
-
Washing: Extensively wash the filters to remove unbound phosphate.[4]
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[1]
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.
Visualizations
The following diagrams illustrate key signaling pathways potentially affected by off-target inhibition from this compound-based compounds and a general workflow for assessing kinase inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anticonvulsant Potential of 4-Amino-N-phenylbenzamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant activity of various 4-Amino-N-phenylbenzamide analogs, supported by experimental data from preclinical screening models. The information presented herein is intended to aid researchers in the field of epilepsy treatment and drug discovery by offering a consolidated overview of the structure-activity relationships within this class of compounds.
Comparative Anticonvulsant Activity and Neurotoxicity
The following table summarizes the anticonvulsant efficacy and neurotoxicity of several this compound analogs. The data is primarily derived from studies utilizing the maximal electroshock (MES) seizure model, a well-established predictor of efficacy against generalized tonic-clonic seizures, and the rotorod test for assessing neurological deficit (neurotoxicity). The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is included as a measure of the compound's therapeutic window.
| Compound | Substitution on N-phenyl ring | Animal Model | Administration Route | ED50 (MES) (mg/kg) | TD50 (Rotarod) (mg/kg) | Protective Index (PI = TD50/ED50) |
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | 2,6-dimethyl | Mouse | i.p. | 2.60[1] | 15.0[1] | 5.77[1] |
| 4-Amino-N-(2-ethylphenyl)benzamide | 2-ethyl | Mouse | i.p. | 28.6 (µmol/kg) | 96.3 (µmol/kg) | 3.36[2] |
| 4-Amino-N-(2-methyl-4-aminophenyl)benzamide | 2-methyl-4-amino | Mouse | i.p. | 15.4 | 163 | 10.7[3] |
| d,l-4-Amino-N-(α-methylbenzyl)benzamide | α-methylbenzyl | Mouse | i.p. | 18.02 | 170.78 | 9.5 |
| This compound | Unsubstituted | Mouse | i.p. | 86.0[1] | >300[1] | >3.5[1] |
| 4-Amino-N-(2-methylphenyl)benzamide | 2-methyl | Mouse | i.p. | 11.0[1] | 42.0[1] | 3.82[1] |
| 4-Amino-N-(4-methylphenyl)benzamide | 4-methyl | Mouse | i.p. | 36.0[1] | >300[1] | >8.3[1] |
| 4-Amino-N-(2,4-dimethylphenyl)benzamide | 2,4-dimethyl | Mouse | i.p. | 12.0[1] | 60.0[1] | 5.0[1] |
| 4-Amino-N-(2,4,6-trimethylphenyl)benzamide | 2,4,6-trimethyl | Mouse | i.p. | 10.0[1] | 30.0[1] | 3.0[1] |
Note: Data presented is compiled from various sources and should be interpreted with consideration for potential inter-study variability in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-30 g) or rats (100-150 g) are typically used.
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Procedure:
-
Test compounds are administered to groups of animals at various doses via a specific route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.
-
The number of animals protected from the tonic hindlimb extension at each dose level is recorded.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures, and it is considered a model for absence seizures.
-
Animals: Male albino mice (18-25 g) are commonly used.
-
Procedure:
-
Test compounds are administered to groups of animals at various doses.
-
Following a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Assay
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a test compound.
-
Apparatus: A rotating rod (rotarod) apparatus.
-
Procedure:
-
Animals are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).
-
Only animals that successfully complete the training are used for the experiment.
-
Test compounds are administered at various doses.
-
At the time of predicted peak effect, the animals are placed back on the rotating rod.
-
The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the rotarod test, is calculated.
Preclinical Anticonvulsant Screening Workflow
The following diagram illustrates a generalized workflow for the preclinical screening of potential anticonvulsant compounds, from initial testing to the determination of efficacy and toxicity.
References
- 1. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-N-phenylbenzamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-N-phenylbenzamide, ensuring compliance with general safety standards and minimizing environmental impact.
Immediate Safety and Hazard Profile
Based on analogous benzamide compounds, this compound should be handled as a hazardous substance.[1] Potential hazards may include:
-
Skin Corrosion/Irritation: May cause skin irritation.[2][3][4][5]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity: May cause respiratory irritation upon inhalation of dust.[3][4]
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat, should be worn at all times when handling this compound.[1] If working with the powder outside of a fume hood, a suitable respirator is recommended.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure.[1][6][7] At no point should this chemical be disposed of in the regular trash or down the sanitary sewer system.[6][8]
-
Waste Identification and Collection:
-
Solid Waste: Collect pure this compound waste, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated, sealed, and clearly labeled waste container.[1][9]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure cap that is compatible with the solvent.[1][9]
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][6]
-
Store waste containers properly, segregating them by compatibility. For instance, never store flammable waste with oxidizers, and keep acidic waste separate from caustic waste.[9]
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and the words "Hazardous Waste".[1][6]
-
The label should also include the date of waste generation, the place of origin (e.g., department, room number), and the name and contact information of the principal investigator.[6]
-
Indicate the appropriate hazard pictograms on the label.[6]
-
-
Storage:
-
Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) that is close to the point of generation.[9][10]
-
Ensure the storage area is accessible only to trained personnel and is clearly marked with hazardous waste signage.[10]
-
Keep waste containers tightly closed and in a location that minimizes the risk of spills or punctures.[9][10]
-
-
Disposal:
-
The primary and required method of disposal for this compound is through your institution's designated hazardous waste program, which will utilize an approved hazardous waste disposal contractor.[1][6]
-
Contact your EHS office to arrange for the pickup and proper disposal of the chemical waste.[6][9]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on general guidelines and data for analogous compounds.
| Parameter | Value/Guideline | Source |
| Oral Toxicity | Category 4 (Harmful if swallowed) - based on similar compounds | [3][4] |
| Skin/Eye Irritation | Category 2 (Causes skin/eye irritation) - based on similar compounds | [2][3][4][5] |
| Sink Disposal | Not permitted for hazardous chemicals. | [6][8] |
| Trash Disposal | Not permitted for hazardous chemicals. | [6][8] |
| Container Rinsing | Empty containers of acutely hazardous waste must be triple rinsed; the rinsate must be collected as hazardous waste. | [7] |
| Waste Accumulation Limit (Lab) | Typically no more than 25 gallons of total chemical waste in a Satellite Accumulation Area. | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
